Ethylene glycol dibutyl ether
Description
Properties
IUPAC Name |
1-(2-butoxyethoxy)butane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-10H2,1-2H3 | |
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InChI Key |
GDXHBFHOEYVPED-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOCCOCCCC | |
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Molecular Formula |
C10H22O2, Array | |
| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |
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Related CAS |
31885-97-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-butoxy- | |
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DSSTOX Substance ID |
DTXSID5074268 | |
| Record name | Ethylene glycol dibutyl ether | |
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Molecular Weight |
174.28 g/mol | |
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Physical Description |
Ethylene glycol dibutyl ether is a colorless liquid. (USCG, 1999), Almost colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |
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Boiling Point |
399 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C | |
| Record name | ETHYLENE GLYCOL DIBUTYL ETHER | |
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Flash Point |
185 °F (USCG, 1999), 185 °F (open cup), 185 °F (85 °C) (CLOSED CUP), 85 °C o.c. | |
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Solubility |
In water, 2.0X10+3 mg/L at 20 °C, Solubility in water: poor | |
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Density |
0.8 (USCG, 1999) - Less dense than water; will float, 0.8319 at 25 °C/25 °C, Bulk density: 7.0 lb/gal at 20 °C ... combustible, Relative density (water = 1): 0.8 | |
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Vapor Density |
Relative vapor density (air = 1): 6 | |
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Vapor Pressure |
0.09 [mmHg], VP: 0.12 mm Hg at 25 °C. 0.016% in saturated air at 25 °C; 1 ppm = 7.13 mg/cu m and 1 mg/L = 140 ppm at 25 °C, 760 mm Hg, 9.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 12 | |
| Record name | Ethylene glycol dibutyl ether | |
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Color/Form |
Almost colorless liquid | |
CAS No. |
112-48-1 | |
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| Record name | Glycol dibutyl ether | |
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| Record name | 1,2-Dibutoxyethane | |
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| Record name | Ethylene glycol dibutyl ether | |
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Melting Point |
-69.1 °C, -69 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Dibutyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethylene (B1197577) glycol dibutyl ether, a valuable solvent and intermediate in various research and industrial applications. This document details experimental protocols, quantitative data, and characterization methodologies to assist researchers in the effective preparation and analysis of this compound.
Synthesis of Ethylene Glycol Dibutyl Ether
This compound can be synthesized through several methods, with the Williamson ether synthesis being a prominent and versatile approach. This method involves the reaction of an alkoxide with a primary alkyl halide. An alternative industrial method involves the reaction of ethylene oxide with butanol.
Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of unsymmetrical ethers like this compound. A common route involves the reaction of 2-butoxyethanol (B58217) with a butyl halide in the presence of a strong base.
Reaction Scheme:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) (1.1 equivalents) suspended in anhydrous tetrahydrofuran (B95107) (THF).
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Alkoxide Formation: 2-Butoxyethanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium 2-butoxyethoxide.
-
Ether Formation: 1-Bromobutane (1.1 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess NaH is quenched by the careful addition of water. The resulting solution is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Synthesis from Ethylene Oxide and Butanol
An alternative industrial synthesis involves the catalyzed reaction of ethylene oxide with n-butanol. This reaction typically yields a mixture of ethylene glycol monobutyl ether and this compound, which can be separated by distillation.
Reaction Scheme:
A patent describes a method for synthesizing ethylene glycol monobutyl ether where butanol and a supported potassium fluoride/alumina solid alkali catalyst are heated, and then ethylene oxide is continuously fed into the reactor.[1] While this patent focuses on the monoether, modification of the reaction conditions, such as the molar ratio of reactants, can favor the formation of the diether.
Table 1: Summary of Synthesis Parameters
| Parameter | Williamson Ether Synthesis | Ethylene Oxide Method |
| Starting Materials | 2-Butoxyethanol, 1-Bromobutane, Sodium Hydride | n-Butanol, Ethylene Oxide |
| Catalyst/Reagent | Sodium Hydride (strong base) | Supported Potassium Fluoride/Alumina[1] |
| Solvent | Anhydrous Tetrahydrofuran | - |
| Reaction Temperature | Reflux | 110 °C[1] |
| Reaction Pressure | Atmospheric | 0.1 - 0.5 MPa[1] |
| Typical Yield | High | Variable, depends on conditions |
| Purity | High after purification | Requires fractional distillation |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and chromatographic techniques are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the synthesized product and confirming its molecular weight. The gas chromatogram will indicate the presence of any unreacted starting materials or byproducts, while the mass spectrum provides information about the molecular ion and fragmentation pattern.
-
Instrumentation: An Agilent 7890A GC & 5975C MSD or similar.
-
Column: Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 μm).
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 amu.
Expected Results:
-
Retention Time: The retention time for this compound will be specific to the column and conditions used. For reference, in a fast GC-MS analysis of various glycol ethers, ethylene glycol butyl ether (a related compound) had a retention time of 4.998 minutes.[2][3]
-
Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 174. Key fragment ions would result from the cleavage of the ether linkages and the butyl chains. Common fragments for polyethylene (B3416737) glycol dialkyl ethers include ions at m/z 45, 59, and others resulting from α-cleavages and charge-site cleavages.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms.
-
Instrumentation: A Bruker DPX-300 instrument (300.1 MHz for ¹H and 75.5 MHz for ¹³C) or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| CH₃-CH₂-CH₂-CH₂-O- | ~0.9 | Triplet | ~14 |
| CH₃-CH₂ -CH₂-CH₂-O- | ~1.4 | Sextet | ~19 |
| CH₃-CH₂-CH₂ -CH₂-O- | ~1.6 | Quintet | ~32 |
| -CH₂-CH₂ -O-CH₂- | ~3.5 | Triplet | ~71 |
| -O-CH₂-CH₂-O- | ~3.6 | Singlet | ~70 |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are associated with the C-H and C-O bonds.
-
Instrumentation: A Bruker Tensor 37 FTIR or similar.
-
Sample Preparation: A thin film of the liquid sample between two potassium bromide (KBr) plates.
-
Spectral Range: 4000-400 cm⁻¹.
Expected Vibrational Assignments:
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the butyl groups.
-
~1465 cm⁻¹: C-H bending vibrations.
-
~1120 cm⁻¹: Strong C-O-C stretching vibration, characteristic of ethers.[5]
Table 3: Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| GC-MS | Molecular Ion (M+) | 174 m/z |
| Key Fragments | Characteristic ether and alkyl chain fragments[4] | |
| ¹H NMR | Chemical Shifts (ppm) | ~0.9 (t), ~1.4 (m), ~1.6 (m), ~3.5 (t), ~3.6 (s) |
| ¹³C NMR | Chemical Shifts (ppm) | ~14, ~19, ~32, ~70, ~71 |
| FTIR | C-H Stretch (cm⁻¹) | ~2960-2870 |
| C-O-C Stretch (cm⁻¹) | ~1120 (strong)[5] |
Visualizing the Workflow and Logic
Synthesis Workflow
The following diagram illustrates the major steps involved in the Williamson ether synthesis of this compound.
Characterization Logic
This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized product.
References
Spectroscopic Profile of Ethylene Glycol Dibutyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethylene (B1197577) Glycol Dibutyl Ether (CAS No: 112-48-1), a widely used solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of ethylene glycol dibutyl ether.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.55 | s | O-CH ₂-CH ₂-O |
| 3.44 | t | CH ₃-CH₂-CH₂-CH ₂-O |
| 1.54 | m | CH ₃-CH₂-CH ₂-CH₂-O |
| 1.37 | m | CH ₃-CH ₂-CH₂-CH₂-O |
| 0.92 | t | CH ₃-CH₂-CH₂-CH₂-O |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as s (singlet), t (triplet), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 70.8 | O-C H₂-C H₂-O |
| 70.4 | CH₃-CH₂-CH₂-C H₂-O |
| 31.8 | CH₃-CH₂-C H₂-CH₂-O |
| 19.4 | CH₃-C H₂-CH₂-CH₂-O |
| 14.0 | C H₃-CH₂-CH₂-CH₂-O |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2957 | Strong | C-H stretch (alkane) |
| 2870 | Strong | C-H stretch (alkane) |
| 1466 | Medium | C-H bend (alkane) |
| 1378 | Medium | C-H bend (alkane) |
| 1118 | Strong | C-O stretch (ether) |
Note: The spectrum is typically obtained from a neat liquid film.
Table 4: Mass Spectrometry (Electron Ionization) Major Peaks[1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 57 | 100 | [C₄H₉]⁺ |
| 99 | High | [CH₂(OCH₂CH₂CH₂CH₃)]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
| 56 | Moderate | [C₄H₈]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Note: The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample such as this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is volatilized in a heated inlet.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dibutyl Ether for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethylene (B1197577) Glycol Dibutyl Ether, a versatile solvent and reagent utilized in a multitude of laboratory and industrial applications. This document outlines key physical data, details experimental protocols for their determination, and illustrates the interplay between these properties and their practical applications.
Core Physical and Chemical Properties
Ethylene Glycol Dibutyl Ether, also known as 1,2-dibutoxyethane, is a high-boiling, colorless liquid with a faint, characteristic odor.[1][2][3] Its stability and excellent solvency for a range of non-polar substances make it a valuable component in various chemical processes.[4]
| Property | Value | Source(s) |
| Molecular Formula | C10H22O2 | [1][3] |
| Molecular Weight | 174.28 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Slight, characteristic | [1][4] |
Quantitative Physical Data
The following tables summarize the key quantitative physical properties of this compound relevant for laboratory applications.
Thermal and Density Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 202-204 °C | at 1 atm | [2][3] |
| Melting Point | -69.1 °C | [1][3] | |
| Flash Point | 85 °C | closed cup | [3] |
| Density | 0.8319 g/cm³ | at 25 °C | [2] |
Optical and Solubility Properties
| Property | Value | Conditions | Source(s) |
| Refractive Index | 1.4112 | at 25 °C/D | [1] |
| Water Solubility | 2.0 x 10³ mg/L | at 20 °C | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 2.48 | [1] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of this compound in a laboratory setting.
Determination of Boiling Point by Distillation
This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.
Apparatus:
-
Distillation flask (e.g., 100 mL)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or sand bath
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Place approximately 50 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure.
Measurement of Density using a Vibrating-Tube Densitometer
A vibrating-tube densitometer provides highly accurate density measurements.
Apparatus:
-
Vibrating-tube densitometer (e.g., Anton Paar)
-
Syringe for sample injection
-
Thermostatic bath for temperature control
Procedure:
-
Calibrate the densitometer with dry air and deionized water at the desired temperature (e.g., 25 °C).
-
Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
The instrument will measure the oscillation period of the tube and calculate the density of the sample.
-
Record the density reading from the instrument's display.
Measurement of Refractive Index using an Abbe Refractometer
The refractive index is a fundamental physical property that can be used to identify and assess the purity of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp or white light with dispersion compensation)
-
Dropper or pipette
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 25 °C). Allow the instrument to equilibrate.
-
Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.
-
Place a few drops of this compound onto the lower prism.
-
Close the prism and ensure the liquid spreads evenly.
-
Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Use the dispersion compensation knob (if necessary) to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.
Synthesis and Purification
This compound is typically synthesized via the Williamson ether synthesis.[2] This involves the reaction of an alkoxide with a primary alkyl halide. Glycol ethers can also be produced by the reaction of ethylene oxide with the corresponding alcohol.[2]
Purification can be achieved through distillation. For high-purity applications, techniques such as extraction may be employed to remove impurities.[5]
Applications and their Relation to Physical Properties
The unique combination of physical properties of this compound makes it a valuable solvent in various applications.
Caption: Relationship between physical properties and applications.
Safety and Handling
This compound is considered moderately toxic by ingestion and skin contact and can cause skin and eye irritation.[2] It is combustible and may form explosive peroxides.[6] Therefore, appropriate personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, and the substance should be stored away from strong oxidizing agents.[4][6] In case of a spill, it should be collected in sealable containers, and the area should be cleaned with plenty of water.[6]
References
An In-Depth Technical Guide to the Solubility of Ethylene Glycol Dibutyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethylene (B1197577) glycol dibutyl ether (EGBE), a versatile solvent with applications across various scientific disciplines, including the pharmaceutical industry. Understanding the solubility of EGBE in common organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible. Ethylene glycol dibutyl ether possesses both polar ether linkages and non-polar butyl groups, giving it a balanced solubility profile. Its miscibility with a range of organic solvents is a key attribute for its utility. Generally, glycol ethers are known for their excellent solvency with a variety of organic compounds.[1][2][3][4]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |
| Toluene | C₇H₈ | Non-polar | Miscible |
| Hexane | C₆H₁₄ | Non-polar | Limited Solubility |
Note: The miscibility data presented is based on information for structurally related glycol ethers and established principles of chemical solubility. Experimental verification is recommended for specific applications.
Experimental Protocols
The determination of liquid-liquid solubility or miscibility can be carried out using several established methods. Below are detailed protocols for a general qualitative assessment and a more quantitative determination.
Visual Miscibility Assessment
Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at ambient temperature.
Materials:
-
This compound (EGBE)
-
Organic solvent to be tested (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)
-
Graduated cylinders or volumetric pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer (optional)
Procedure:
-
Label a series of clean, dry test tubes for each solvent to be tested.
-
Using a graduated cylinder or pipette, add a defined volume of the organic solvent (e.g., 5 mL) to the corresponding test tube.
-
Add an equal volume of this compound (5 mL) to the same test tube.
-
Stopper the test tube securely and invert it several times or use a vortex mixer to ensure thorough mixing of the two liquids.
-
Allow the test tube to stand undisturbed for at least 30 minutes.
-
Observe the contents of the test tube against a well-lit background.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
Record the observations for each solvent.
Isothermal Shake-Flask Method for Quantitative Solubility
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a constant temperature. This method is adapted from established protocols for determining the solubility of substances.[6]
Materials:
-
This compound (EGBE)
-
Organic solvent of interest
-
Temperature-controlled shaker bath or incubator
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters (if necessary for sample clarification)
Procedure:
-
Prepare a series of calibration standards of EGBE in the chosen organic solvent, covering a range of expected concentrations.
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess is necessary to ensure that a saturated solution is formed.
-
Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[6]
-
After equilibration, cease agitation and allow the phases to separate. If an emulsion has formed, centrifugation may be required.
-
Carefully withdraw an aliquot of the solvent phase, ensuring that none of the undissolved EGBE is collected. If necessary, filter the sample.
-
Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of EGBE.
-
The solubility is reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualizations
Experimental Workflow for Miscibility Determination
The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.
Caption: Workflow for Visual Miscibility Assessment.
Logical Relationship of Solubility: "Like Dissolves Like"
This diagram illustrates the "like dissolves like" principle as it applies to the solubility of this compound.
Caption: "Like Dissolves Like" Principle for EGBE Solubility.
References
CAS 112-48-1 research and scientific applications
An In-depth Technical Guide to CAS 112-48-1: Ethylene Glycol Dibutyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 112-48-1: this compound. This document consolidates essential data on its chemical properties, scientific applications, relevant experimental protocols, and toxicological profile to support its use in research and development, particularly in the fields of chemical synthesis and drug discovery.
This compound, also known by synonyms such as 1,2-dibutoxyethane and Dibutyl Cellosolve, is a high-boiling, chemically inert, aprotic polar solvent.[1][2] Its stability and ability to dissolve a wide range of organic compounds make it a valuable medium for chemical reactions and extraction processes.[2] While its direct applications in drug formulation are not extensively documented, its utility as a solvent in organometallic reactions and natural product extraction positions it as a relevant compound for the pharmaceutical and chemical industries.[2][]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its proper handling, use in experimental design, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 112-48-1 | [4][5] |
| Molecular Formula | C₁₀H₂₂O₂ | [4][5] |
| Molecular Weight | 174.28 g/mol | [5][6] |
| IUPAC Name | 1-(2-butoxyethoxy)butane | [1] |
| Synonyms | 1,2-Dibutoxyethane, Ethylene Glycol Di-n-butyl Ether, Dibutyl Glycol | [7] |
| Appearance | Colorless liquid | [4][7] |
| Odor | Mild, slight odor | [4][8] |
| Boiling Point | 203.6 °C | [9] |
| Flash Point | 85 °C (185 °F) | [4][9] |
| Density | 0.84 g/cm³ | [9] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [4][8] |
| Vapor Pressure | 0.38 mmHg at 25 °C | [9] |
| Reactivity | Can form explosive peroxides in air; reacts with strong oxidants. | [9][10] |
Scientific and Research Applications
This compound serves primarily as a specialized high-boiling inert solvent.[8][11] Its applications are centered around processes requiring stable, aprotic conditions at elevated temperatures.
Organometallic Synthesis
Glycol ethers are frequently employed as solvents in organometallic chemistry.[12] Due to their ability to solvate metal cations and maintain stability, they are particularly useful in reactions involving sensitive reagents like Grignard reagents. While patents often describe the use of the closely related dithis compound for this purpose, the underlying principles apply to this compound as a stable, high-boiling ether solvent suitable for creating a controlled reaction environment.[7][8]
Extraction and Separation Processes
As a specialized solvent, this compound is used in extraction applications.[8][11] Its properties are advantageous for separating target compounds from complex matrices, a common requirement in natural product chemistry. The process involves the selective dissolution of desired metabolites from raw plant or microbial material, which is a foundational step in the discovery of new active pharmaceutical ingredients (APIs).[2][13]
A general workflow for its use in such an extraction is outlined below.
Experimental Protocols
Protocol: Preparation of a Grignard Reagent
While the following detailed protocol from patent literature specifies the use of dithis compound, it serves as an exemplary procedure for using high-boiling glycol ethers like CAS 112-48-1 in organometallic synthesis. This process is critical for forming carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[7][14]
Objective: To prepare Ethylmagnesium Bromide using a high-boiling glycol ether as the solvent.
Materials:
-
Magnesium turnings (15.41 g)
-
Dithis compound (solvent, 200 mL for initial mixture + 50 mL for solution)
-
Ethyl bromide (68.5 g)
-
Nitrogen gas (for inert atmosphere)
-
Reaction flask (e.g., 12-L three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel)[7]
Methodology:
-
Setup: A dry, stirred reaction flask is charged with 15.41 g of magnesium turnings and 200 mL of purified dithis compound.[7][14] The system is maintained under a dry nitrogen atmosphere.
-
Reagent Addition: A solution of 68.5 g of ethyl bromide dissolved in 50 mL of dithis compound is added dropwise to the stirred magnesium suspension over a period of 30 minutes.[7][14]
-
Reaction: The reaction is observed to start approximately 10 minutes after the beginning of the addition. The reaction proceeds for 1 hour to ensure completion.[7][14]
-
Storage: Once the magnesium has fully reacted and the solution has cooled, the resulting Grignard reagent is stored under a nitrogen atmosphere.[7]
The workflow for this synthesis is visualized in the diagram below.
Toxicological Profile
Understanding the toxicology of CAS 112-48-1 is essential for risk assessment and ensuring laboratory safety. The available data indicates moderate to low acute toxicity.
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 3250 mg/kg | [15] |
| LD₅₀ | Rat | Oral | 3.25 g/kg | [4] |
| LD₅₀ (Dermal) | - | - | No data available | [15] |
| LC₅₀ (Inhalation) | - | - | No data available | [15] |
Health Hazards:
-
Eye Irritation: The substance is classified as causing serious eye irritation.[5]
-
Skin Contact: May cause mild skin irritation and defats the skin, which can lead to dryness or cracking upon repeated exposure.[9][15]
-
Ingestion: Considered moderately toxic by ingestion.[4]
It is crucial to handle this chemical using appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[4]
Conclusion
This compound (CAS 112-48-1) is a stable, high-boiling solvent with established applications in chemical synthesis and extraction. For researchers and drug development professionals, its primary value lies in its utility as a reaction medium for organometallic chemistry, such as in Grignard reactions, and as a specialized solvent for isolating natural products. While it exhibits low to moderate acute toxicity, appropriate safety precautions must be observed to mitigate risks associated with eye and skin irritation. The detailed protocols and data presented in this guide provide a foundational resource for the safe and effective application of this compound in a scientific setting.
References
- 1. CAS 112-48-1: 1,2-dibutoxyethane | CymitQuimica [cymitquimica.com]
- 2. clariant.com [clariant.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. medline.com [medline.com]
- 7. EP0632043B1 - Process for preparing Gringnard reagents in dithis compound - Google Patents [patents.google.com]
- 8. US5358670A - Process for preparing grignard reagents in dithis compound - Google Patents [patents.google.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. data.epo.org [data.epo.org]
- 12. Petrochemical - Wikipedia [en.wikipedia.org]
- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. data.epo.org [data.epo.org]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to Ethylene Glycol Dibutyl Ether as a High-Boiling Inert Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of ethylene (B1197577) glycol dibutyl ether, a high-boiling inert solvent increasingly utilized in specialized chemical synthesis and pharmaceutical processes.
Introduction
Ethylene glycol dibutyl ether (EGDBE), also known as 1,2-dibutoxyethane, is a member of the glycol ether family, characterized by its high boiling point, chemical stability, and excellent solvency for a wide range of organic compounds. These properties make it a suitable medium for chemical reactions that require elevated temperatures and an inert environment. Its low volatility and miscibility with many organic solvents further enhance its utility in various industrial and research applications, including in the formulation of coatings, inks, and as a specialized solvent in the pharmaceutical industry.[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function as a high-boiling inert solvent, allowing for predictable and controlled reaction conditions.
| Property | Value |
| Chemical Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| CAS Number | 112-48-1 |
| Appearance | Colorless liquid |
| Odor | Slight, characteristic |
| Boiling Point | 202-204 °C (396-399 °F) |
| Melting Point | -69 °C (-92 °F) |
| Density | 0.836 - 0.840 g/cm³ at 20 °C |
| Flash Point | 85 °C (185 °F) |
| Solubility in Water | Practically insoluble |
| Vapor Pressure | 12 Pa at 20 °C |
| Refractive Index | 1.413 - 1.415 at 20 °C |
Note: The exact values for properties such as boiling point may vary slightly between different sources due to variations in measurement conditions and purity.
Applications in Organic Synthesis
This compound's high boiling point and stability make it an excellent solvent for a variety of organic reactions that require sustained high temperatures. Its inert nature prevents it from participating in most reactions, ensuring that it serves primarily as a reaction medium.
One notable application is in Grignard reactions . The ether linkages in this compound can solvate the magnesium center of the Grignard reagent, contributing to its stability. Unlike lower-boiling ethers like diethyl ether or tetrahydrofuran (B95107) (THF), this compound allows for reactions to be conducted at significantly higher temperatures, which can be advantageous for less reactive halides.
While detailed public-domain protocols for a wide range of reactions in this compound are not abundant, its properties make it a suitable candidate for other high-temperature syntheses such as certain Williamson ether syntheses and metal-catalyzed cross-coupling reactions where thermal stability of the solvent is paramount.
Role in Drug Development and Pharmaceutical Manufacturing
In the pharmaceutical sector, glycol ethers are valued for their solvency power and compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients. This compound, with its high purity, can be used as a reaction solvent in the synthesis of pharmaceutical intermediates, where precise temperature control and an inert environment are critical to achieving high yields and minimizing impurities.[2]
Its properties also make it a candidate for use in drug formulations, particularly in topical applications where it can enhance the solubility of active ingredients, potentially improving bioavailability.[3] The low volatility of this compound is also beneficial in manufacturing processes, as it reduces solvent loss to evaporation and minimizes worker exposure.
Experimental Protocols
Below is a representative, generalized protocol for a high-temperature organic synthesis reaction, such as a substitution or coupling reaction, utilizing this compound as the solvent. This protocol should be adapted based on the specific requirements of the reactants and products.
Objective: To conduct a high-temperature nucleophilic substitution reaction under an inert atmosphere.
Materials:
-
Reactant A (Electrophile)
-
Reactant B (Nucleophile)
-
This compound (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Appropriate work-up and purification solvents
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas inlet and outlet (bubbler)
-
Standard glassware for work-up and purification
Methodology:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The three-neck flask is equipped with a reflux condenser, a thermometer, and an inert gas inlet. The outlet of the condenser is connected to a bubbler to maintain a positive pressure of inert gas.
-
Inerting the System: Purge the assembled apparatus with the inert gas for 10-15 minutes to remove air and moisture.
-
Charging the Flask: Under a positive flow of inert gas, add the electrophile (Reactant A) and anhydrous this compound to the reaction flask via a syringe or powder funnel.
-
Initiating the Reaction: Begin stirring the mixture and slowly heat the flask using the heating mantle to the desired reaction temperature (e.g., 150-180 °C).
-
Addition of Nucleophile: Once the reaction mixture reaches the target temperature, slowly add the nucleophile (Reactant B), either neat or as a solution in anhydrous this compound, to the flask using a dropping funnel or a syringe pump.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique at regular intervals.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction mixture by the slow addition of water or an appropriate aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound.
Caption: Logical diagram for selecting this compound.
Caption: General workflow for a high-temperature synthesis.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care. It is important to avoid contact with strong oxidizing agents, as this can lead to vigorous reactions. As with all chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable high-boiling inert solvent with a unique set of properties that make it suitable for specialized applications in organic synthesis and the pharmaceutical industry. Its high thermal stability, chemical inertness, and excellent solvency provide a controlled environment for high-temperature reactions. While detailed, publicly available experimental protocols are not as widespread as for more common solvents, its characteristics suggest significant potential for broader application in both academic research and industrial processes. As the demand for specialized solvents continues to grow, this compound is poised to be an important tool for chemists and chemical engineers.
References
An In-depth Technical Guide to Ethylene Glycol Dibutyl Ether: Molecular Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) glycol dibututyl ether, a member of the glycol ether family, is a versatile organic solvent with applications spanning various industrial processes. Its unique combination of ether and alkyl functionalities imparts specific solubility characteristics and reactivity patterns. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of ethylene glycol dibutyl ether. Detailed data is presented in a structured format, and established experimental protocols for its synthesis and key reactions are outlined. Visual representations of its molecular structure and reaction pathways are provided to facilitate a deeper understanding of its chemical behavior.
Molecular Structure and Identification
This compound, systematically named 1-(2-butoxyethoxy)butane according to IUPAC nomenclature, is a symmetrical diether of ethylene glycol.[1] The molecule consists of a central ethylene glycol core with both hydroxyl protons replaced by n-butyl groups.
Chemical Formula: C₁₀H₂₂O₂[1]
Synonyms: 1,2-Dibutoxyethane, Dibutyl Cellosolve, Dibutyl Glycol[1]
CAS Number: 112-48-1[1]
Molecular Weight: 174.28 g/mol [1]
Below is a 2D representation of the molecular structure of this compound.
References
Safety and handling of Ethylene glycol dibutyl ether in a lab setting
An In-depth Technical Guide to the Safe Handling of Ethylene (B1197577) Glycol Dibutyl Ether in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethylene Glycol Dibutyl Ether (EGBE) in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all personnel.
Chemical and Physical Properties
Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is essential for risk assessment and the implementation of appropriate safety measures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H22O2[1] |
| Molecular Weight | 174.28 g/mol [2] |
| CAS Number | 112-48-1[1] |
| Appearance | Colorless liquid[1][2][3] |
| Odor | Slight, characteristic odor[1][2] |
| Boiling Point | 202-204°C (399°F)[2][4] |
| Melting Point | -69.1°C[1][2] |
| Flash Point | 85°C (185°F)[2][4] |
| Density | 0.84 g/cm³[2] |
| Vapor Pressure | 0.38 mmHg at 25°C[2] |
| Water Solubility | Practically insoluble[2] |
| log Kow (Octanol-Water Partition Coefficient) | 2.48[1] |
Hazard Identification and Toxicology
This compound is classified as causing serious eye irritation.[5] It is moderately toxic by ingestion and skin contact.[3][4] Prolonged or repeated skin contact may cause dryness or cracking.[6] Vapors may cause slight irritation to the eyes and respiratory system in high concentrations.[4] This substance can form explosive peroxides, especially when stored over long periods, and reacts with strong oxidants.[7][8]
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species |
| LD50 (Oral) | 3250 mg/kg | Rat[3] |
| LD50 (Dermal) | 3555.2 mg/kg | Rabbit[5] |
Occupational Exposure Limits: As of the current date, specific OSHA PEL, NIOSH REL, or ACGIH TLV values have not been established for this compound.[6] Therefore, it is imperative to keep exposure to an absolute minimum through the use of engineering controls and personal protective equipment.
Experimental Protocols
Air Sampling and Analysis (NIOSH and OSHA Methods for Glycol Ethers)
Monitoring airborne concentrations of glycol ethers is a critical component of a comprehensive safety program. While a specific method for this compound is not detailed, general methods for glycol ethers can be adapted.
Objective: To determine the time-weighted average (TWA) concentration of glycol ethers in the laboratory air.
Methodology (Based on NIOSH Method 2554 and OSHA Method 99): [9][10][11]
-
Sampling:
-
Calibrate a personal sampling pump to a flow rate of 0.1 to 0.2 L/min.[10]
-
Use a solid sorbent tube (e.g., Anasorb 747 or coconut shell charcoal) as the sampling medium.[9][11]
-
Attach the sorbent tube to the sampling pump and place it in the breathing zone of the researcher.
-
Sample for a known period to obtain a total sample volume of approximately 10 L.[10]
-
After sampling, cap the sorbent tube and send it to an analytical laboratory for analysis.
-
-
Analysis:
-
The analytes are desorbed from the sorbent using a suitable solvent, such as 15% methanol (B129727) in methylene (B1212753) chloride or 95/5 (v/v) methylene chloride/methanol.[9][11]
-
The desorbed sample is then analyzed by gas chromatography with flame ionization detection (GC-FID).[11]
-
Quantification is performed by comparing the sample peak areas to those of a calibration curve prepared with known standards.
-
Skin Decontamination Efficacy (General Protocol)
While a specific protocol for this compound is not available, the following general methodology can be used to assess the effectiveness of skin decontamination procedures for chemical solvents.
Objective: To determine the most effective method for removing this compound from the skin.
Methodology (Conceptual, based on established principles): [12]
-
In Vitro Model:
-
Use an in vitro model such as excised human or animal skin mounted on a Franz diffusion cell.[13]
-
Apply a known quantity of this compound to the skin surface.
-
After a set exposure time, perform the decontamination procedure being tested (e.g., washing with water, soap and water, or a specialized skin cleanser).
-
Analyze the wash solution and the receptor fluid of the diffusion cell for the presence of the chemical to determine the amount removed and the amount that permeated the skin.
-
-
In Vivo Model (Animal):
-
Under ethical guidelines, apply a known amount of the chemical to a marked area on the skin of an appropriate animal model.
-
At specified time points, decontaminate separate areas using different techniques.
-
Use skin tape stripping to collect the remaining chemical from the stratum corneum for analysis.[12]
-
Analyze urine and blood for metabolites to assess systemic absorption.
-
Safety and Handling Procedures
Engineering Controls
-
Always handle this compound in a well-ventilated area.[7]
-
Use a certified chemical fume hood, especially when heating the substance or when there is a potential for aerosol generation.[14]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain low airborne concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[7]
Handling and Storage
-
Avoid contact with skin and eyes.[15]
-
Keep away from heat, sparks, and open flames.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Store in tightly closed containers.[7]
-
Due to the risk of peroxide formation, it is advisable to date containers upon receipt and opening, and to test for peroxides before use if stored for an extended period.[7]
Emergency Procedures
Spill Response
A minor chemical spill is one that can be safely cleaned up by laboratory personnel. A major spill requires evacuation and assistance from emergency responders.
Diagram 1: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill in the laboratory.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Diagram 2: First Aid Response for Exposure
Caption: First aid procedures for different routes of exposure.
-
Inhalation: Move the individual to fresh air and provide rest.[6] Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[6] Seek immediate medical attention.[4]
Waste Disposal
-
All waste containing this compound must be handled as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.[16]
-
Do not dispose of this chemical down the drain or in the regular trash.[17]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.[14]
References
- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 112-48-1,ETHYLENE GLYCOL DI-N-BUTYL ETHER | lookchem [lookchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. sgsgalson.com [sgsgalson.com]
- 6. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 7. nj.gov [nj.gov]
- 8. This compound | 112-48-1 [chemicalbook.com]
- 9. Glycol Ethers (2554) - Wikisource, the free online library [en.wikisource.org]
- 10. cdc.gov [cdc.gov]
- 11. osha.gov [osha.gov]
- 12. Evaluating Skin Decontamination Techniques - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Skin absorption in vitro of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. ecolink.com [ecolink.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ETHYLENE GLYCOL | Occupational Safety and Health Administration [osha.gov]
An In-depth Technical Guide to the Chemical Compatibility of Ethylene Glycol Dibutyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of ethylene (B1197577) glycol dibutyl ether with a range of common laboratory materials. Due to a notable lack of extensive, publicly available data specifically for ethylene glycol dibutyl ether, this guide draws upon available information for this chemical, closely related glycol ethers (such as ethylene glycol monobutyl ether), and general principles of chemical resistance. All data should be used as a guideline and verified for specific applications, particularly under critical conditions of temperature, pressure, and purity.
Introduction to this compound
This compound, also known as 1,2-dibutoxyethane, is a high-boiling, colorless liquid with a mild ether-like odor. Its chemical structure, featuring two butyl ether groups attached to an ethylene glycol backbone, gives it unique solvent properties, making it useful in a variety of applications, including as a solvent in formulations, a reaction medium, and in extraction processes. Understanding its compatibility with laboratory materials is crucial to ensure the integrity of experiments, prevent contamination, and maintain a safe working environment. This ether is generally considered to be relatively inert and stable under normal transport and storage conditions.[1][2] However, it may react with strong oxidizing agents.[2]
Chemical Compatibility of Materials
The following tables summarize the known and inferred chemical compatibility of various materials with this compound and related glycol ethers. The ratings are defined as follows:
-
Excellent: No significant effect. Material is suitable for long-term service.
-
Good: Minor effect, such as slight swelling or discoloration. Material is generally suitable for most applications.
-
Fair: Moderate effect. The material may be suitable for short-term or non-critical applications. Testing is recommended.
-
Poor/Not Recommended: Severe effect, such as significant swelling, degradation, or chemical attack. The material is not suitable for use.
-
No Data: Information is not available.
Elastomers
Elastomers are widely used for seals, o-rings, and tubing. Their compatibility with this compound is critical to prevent leaks and equipment failure. Perfluoroelastomers (FFKM) are often recommended for applications involving aggressive chemicals and high temperatures.[1] Conversely, materials like neoprene, nitrile (Buna-N), and EPDM are generally not recommended for service with ethylene glycol ethers due to the risk of swelling and embrittlement.[1]
| Material | Common Names/Abbreviations | Compatibility Rating | Notes |
| Perfluoroelastomer | FFKM, Kalrez®, Chemraz® | Excellent | Recommended for demanding sealing applications.[1] |
| Fluorocarbon | FKM, Viton® | Good to Fair | Resistance can vary depending on the specific grade. |
| Butyl | IIR | Fair | May experience moderate swelling. |
| Silicone | VMQ | Fair to Poor | Likely to swell upon exposure. |
| Ethylene Propylene Diene Monomer | EPDM | Poor/Not Recommended | Significant swelling and degradation are expected.[1] |
| Nitrile Rubber | NBR, Buna-N | Poor/Not Recommended | Prone to swelling and loss of mechanical properties.[1] |
| Neoprene | CR | Poor/Not Recommended | Significant chemical attack and swelling are likely.[1] |
Plastics
The compatibility of plastics with this compound can vary significantly. Amorphous plastics are often more susceptible to chemical attack and environmental stress cracking than semi-crystalline plastics.
| Material | Common Names/Abbreviations | Compatibility Rating | Notes |
| Polytetrafluoroethylene | PTFE, Teflon® | Excellent | Highly resistant to most chemicals. |
| Polyvinylidene Fluoride | PVDF, Kynar® | Excellent | Good chemical resistance. |
| Polypropylene | PP | Good | Generally resistant at ambient temperatures. |
| High-Density Polyethylene | HDPE | Good | Generally resistant at ambient temperatures. |
| Low-Density Polyethylene | LDPE | Fair | May experience some swelling or softening. |
| Polyvinyl Chloride | PVC | Fair to Poor | Plasticizers may be extracted, leading to embrittlement. |
| Polystyrene | PS | Poor/Not Recommended | Likely to be attacked or dissolved. |
| Polycarbonate | PC | Poor/Not Recommended | Susceptible to chemical attack and stress cracking. |
| Acrylonitrile Butadiene Styrene | ABS | Poor/Not Recommended | Likely to be attacked by the solvent. |
Metals
This compound is not considered to be corrosive to most common metals at ambient temperatures.[1][2] However, at elevated temperatures and in the presence of oxygen and water, glycols can degrade to form acidic byproducts, which can be corrosive.[3] Galvanic corrosion can also be a concern when dissimilar metals are in contact in a glycol-based solution.[3]
| Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Excellent | Considered highly resistant. |
| Carbon Steel | Good | Generally compatible, but susceptible to corrosion if acidic byproducts form.[3] |
| Aluminum | Good | Generally compatible, but can be susceptible to pitting corrosion, especially when coupled with other metals.[3] |
| Copper and Copper Alloys (Brass, Bronze) | Good | Generally compatible. |
| Cast Iron | Fair | May be more susceptible to corrosion than carbon steel.[3] |
Experimental Protocols for Chemical Compatibility Testing
To ensure the suitability of a material for use with this compound, empirical testing is strongly recommended, especially for critical applications. The following are summaries of standard methodologies for evaluating the chemical resistance of plastics.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard provides a framework for assessing the effect of chemical exposure on plastic materials. Key aspects of the protocol include:
-
Test Specimens: Standardized specimens of the plastic material are used.
-
Exposure Conditions:
-
Practice A (Immersion Test): Specimens are fully immersed in the chemical reagent for a specified time and temperature. This simulates applications where the plastic is in continuous contact with the chemical, such as in containers or tubing.
-
Practice B (Mechanical Stress and Chemical Exposure): Specimens are subjected to a defined mechanical stress while being exposed to the chemical. This is relevant for applications where materials may experience stress cracking.
-
-
Evaluation: After exposure, the specimens are evaluated for changes in:
-
Weight: To determine absorption or extraction of substances.
-
Dimensions: To quantify swelling or shrinkage.
-
Appearance: Noting any discoloration, crazing, or other surface changes.
-
Mechanical Properties: Such as tensile strength and elongation, to assess any degradation of the material's structural integrity.
-
ISO 22088-3: Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 3: Bent strip method
This international standard specifies a method to determine the susceptibility of thermoplastics to environmental stress cracking when subjected to a fixed flexural strain in the presence of a chemical agent.
-
Test Principle: A rectangular test specimen is bent and held in a clamp over a curved form to induce a specific strain on its outer surface.
-
Exposure: The strained specimen is then exposed to the chemical environment (in this case, this compound).
-
Evaluation: The appearance of cracks or crazes on the surface of the specimen over time indicates susceptibility to ESC. The time to failure at different strain levels can be used to rank the resistance of different materials.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows related to material compatibility assessment.
References
Understanding the ether linkages in Ethylene glycol dibutyl ether
An In-Depth Technical Guide to the Ether Linkages in Ethylene (B1197577) Glycol Dibutyl Ether
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ether linkages in Ethylene Glycol Dibutyl Ether (EGBE). EGBE is a high-boiling point, chemically stable solvent with significant applications across various scientific and industrial fields, including in the formulation of pharmaceuticals.[1][2][3][4] Its utility is largely defined by the characteristics of its ether bonds. This document outlines the structural properties, synthesis, reactivity, and spectroscopic analysis of these crucial functional groups.
Introduction to this compound
This compound, also known as 1,2-dibutoxyethane, is a member of the glycol ether family.[5] These compounds are characterized by the presence of both ether and alkyl functionalities, granting them unique solvency properties for a range of polar and non-polar substances.[6][7] EGBE's molecular structure consists of an ethylene glycol backbone with both hydroxyl groups alkylated to form butyl ethers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [4] |
| Molecular Weight | 174.28 g/mol | [4] |
| CAS Number | 112-48-1 | [4] |
| Boiling Point | 203 °C | [2] |
| Melting Point | -69.1 °C | [4] |
| Density | 0.84 g/cm³ | |
| Appearance | Colorless liquid | [4] |
| Solubility in Water | Slightly soluble | [3] |
The Ether Linkages: A Structural Perspective
The defining feature of EGBE is its two ether linkages (C-O-C). These bonds are generally unreactive, contributing to the solvent's stability and inertness.[1] The oxygen atom in an ether linkage is sp³ hybridized, resulting in a bent molecular geometry.
Table 2: Representative Ether Linkage Parameters from Analogous Molecules
| Molecule | C-O Bond Length (Å) | C-O-C Bond Angle (°) |
| Dimethyl Ether | 1.41 | 111.7 |
| Diethyl Ether | 1.41 | 110 |
Note: These values are for smaller, analogous ether molecules and serve as an approximation for the ether linkages in EGBE.
Synthesis and Reactivity of the Ether Linkages
Synthesis via Williamson Ether Synthesis
A common and versatile method for the formation of ethers, including EGBE, is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism. In the synthesis of EGBE, a salt of ethylene glycol (an alkoxide) acts as a nucleophile, attacking an electrophilic butyl halide.
The generalized reaction is as follows:
-
Deprotonation: Ethylene glycol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding dialkoxide.
-
Nucleophilic Attack: The dialkoxide then reacts with two equivalents of a butyl halide (e.g., butyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the two ether linkages.
Caption: Williamson Ether Synthesis of EGBE.
Reactivity: Acid-Catalyzed Cleavage
The ether linkages in EGBE are generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. The reaction proceeds through protonation of the ether oxygen, making it a good leaving group (an alcohol). This is followed by nucleophilic attack by the halide ion.
Caption: Acid-Catalyzed Cleavage of an Ether Linkage in EGBE.
Spectroscopic Characterization of the Ether Linkages
Spectroscopic techniques are essential for confirming the structure of EGBE and analyzing its ether functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of EGBE. The chemical shifts of the protons and carbons adjacent to the ether oxygen are particularly diagnostic.
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -O-CH₂- CH₂-CH₂-CH₃ | 3.44 (t) | 70.8 |
| -O-CH₂-CH₂- CH₂-CH₃ | 1.54 (quint) | 31.8 |
| -O-CH₂-CH₂-CH₂- CH₃ | 1.38 (sext) | 19.4 |
| -O-CH₂-CH₂-CH₂-CH₃ | 0.92 (t) | 14.0 |
| -O-CH₂-CH₂ -O- | 3.53 (s) | 69.4 |
Note: Data is typically acquired in a deuterated solvent such as CDCl₃. Chemical shifts are approximate and can vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-O-C stretching vibration of the ether linkages in EGBE gives rise to a characteristic strong absorption band in the fingerprint region of the IR spectrum.
Table 4: Characteristic IR Absorption for the Ether Linkage in EGBE
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-O-C | Asymmetric Stretch | 1050 - 1150 |
This strong absorption is a key indicator of the presence of the ether functional groups.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a small drop of liquid this compound onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
Caption: General Experimental Workflow for Spectroscopic Analysis.
Relevance in Drug Development
In the pharmaceutical industry, EGBE and other glycol ethers serve as valuable excipients in drug formulations.[1][6] Their primary roles include:
-
Solvent for Active Pharmaceutical Ingredients (APIs): EGBE's ability to dissolve a wide range of organic molecules makes it an effective solvent for APIs that have poor water solubility.[1][8] This is crucial for creating stable liquid dosage forms.[8]
-
Penetration Enhancer: In topical and transdermal drug delivery systems, glycol ethers can act as penetration enhancers. They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the diffusion of the API into deeper skin layers.
-
Coalescing Agent: In the formulation of coatings for tablets and other solid dosage forms, EGBE can act as a coalescing agent, ensuring the formation of a smooth, uniform film.[9]
The chemical inertness of the ether linkages is highly desirable in these applications, as it prevents unwanted reactions with the active drug substance, ensuring the stability and efficacy of the final pharmaceutical product.
Conclusion
The ether linkages are the cornerstone of this compound's chemical identity and utility. Their structural characteristics give rise to a stable, inert solvent with a high boiling point, making it suitable for a variety of applications, including demanding pharmaceutical formulations. Understanding the synthesis, reactivity, and spectroscopic signatures of these linkages is fundamental for researchers and professionals working with this versatile compound.
References
- 1. Cas 112-48-1,ETHYLENE GLYCOL DI-N-BUTYL ETHER | lookchem [lookchem.com]
- 2. This compound | 112-48-1 | Benchchem [benchchem.com]
- 3. This compound | 112-48-1 [chemicalbook.com]
- 4. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycol ethers - Wikipedia [en.wikipedia.org]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 8. Ethylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Ethylene Glycol Dibutyl Ether as a Potential Extraction Solvent for Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol dibutyl ether (EGBE), also known as 1,2-dibutoxyethane, is a high-boiling point, inert solvent recognized for its excellent solvation capabilities for a wide range of substances.[1] Its chemical structure, featuring both ether linkages and terminal butyl groups, imparts an amphiphilic nature, allowing it to dissolve both polar and non-polar compounds effectively.[2] While extensively used in industries such as paints, coatings, and cleaning products, its application as an extraction solvent for natural products is an area of emerging interest.[2] These notes provide a comprehensive overview of the potential applications and generalized protocols for utilizing ethylene glycol dibutyl ether in the extraction of bioactive compounds from natural sources.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in extraction processes. These properties influence its selectivity, efficiency, and the subsequent steps of extract processing.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [3] |
| Molecular Weight | 174.28 g/mol | [3] |
| Boiling Point | 202-203 °C | [1][4] |
| Melting Point | -69 °C | [1] |
| Density | 0.8374 g/cm³ at 20°C | [3] |
| Solubility in Water | 2.0 x 10³ mg/L at 20 °C | [3] |
| logP (Octanol/Water) | 2.48 | [3] |
| Flash Point | 85 °C | [1] |
Potential Applications in Natural Product Extraction
The unique properties of this compound suggest its potential for specialized extraction applications in phytochemistry and drug discovery.
-
Extraction of Moderately Polar to Non-polar Compounds: With a logP of 2.48, EGBE is well-suited for the extraction of lipophilic and moderately polar compounds. This includes, but is not limited to, certain terpenoids, steroids, fatty acids, and less polar flavonoids and alkaloids.
-
High-Temperature Extractions: Its high boiling point makes it an excellent candidate for extractions that require elevated temperatures to enhance analyte solubility and diffusion from the plant matrix, without the need for pressurized systems.[5]
-
Selective Extraction: The amphiphilic nature of EGBE could be leveraged for selective extraction of specific classes of compounds by modifying the extraction conditions, such as the addition of co-solvents.
Generalized Experimental Protocols
The following are generalized protocols for the extraction of natural products using this compound. These should be considered as a starting point and may require optimization based on the specific plant material and target compounds.
1. Maceration Protocol
This method is suitable for preliminary extractions and for thermolabile compounds where heat is to be avoided.
-
Sample Preparation: The plant material should be dried to a constant weight and ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable container with a lid.
-
Add this compound at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).
-
Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue (marc).
-
Wash the marc with a small volume of fresh this compound to ensure complete recovery of the extract.
-
Combine the filtrates. Due to the high boiling point of EGBE, solvent removal can be achieved via vacuum distillation.
-
2. Soxhlet Extraction Protocol
This continuous extraction method is efficient for compounds that are not thermolabile at the boiling point of the solvent.
-
Sample Preparation: As with maceration, the plant material should be dried and finely powdered.
-
Extraction:
-
Place a known amount of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with this compound, typically to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon arm runs clear.
-
-
Solvent Recovery:
-
After extraction, the solvent can be recovered from the extract using vacuum distillation.
-
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the solvent extraction of natural products, which is applicable when using this compound.
Caption: Generalized workflow for natural product extraction using this compound.
Advantages and Considerations
Potential Advantages:
-
Enhanced Solubility: The dual polarity of EGBE may offer improved solubility for a broader range of phytochemicals compared to highly polar or non-polar solvents.[2]
-
High-Temperature Stability: Its high boiling point and thermal stability are advantageous for extracting compounds from recalcitrant plant matrices or for processes where elevated temperatures are beneficial.[2]
-
Inert Nature: As an inert solvent, EGBE is less likely to react with the target natural products, thereby preserving their chemical integrity during extraction.[1]
Considerations and Potential Disadvantages:
-
Solvent Removal: The high boiling point of this compound makes its removal from the final extract more energy-intensive compared to lower-boiling solvents like methanol (B129727) or hexane, necessitating the use of vacuum distillation.
-
Viscosity: While not excessively viscous, its viscosity is higher than that of some common extraction solvents, which might affect mass transfer rates.
-
Limited Data: The lack of extensive studies on its use for natural product extraction means that optimal conditions are not well-established, requiring significant methods development.
-
Environmental and Safety Profile: As with all organic solvents, appropriate safety measures, including proper ventilation and personal protective equipment, should be used. Its environmental impact and biodegradability should also be considered.
This compound presents itself as a promising, albeit underexplored, solvent for the extraction of natural products. Its unique combination of a high boiling point and amphiphilic character opens up possibilities for specialized extraction applications. The generalized protocols and considerations provided in these application notes are intended to serve as a foundation for researchers to explore the potential of this solvent in the quest for novel bioactive compounds. Further research is warranted to establish specific applications, optimize extraction conditions, and compile quantitative data on its efficiency for various classes of natural products.
References
Application Notes and Protocols for Ethylene Glycol Dibutyl Ether in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethylene (B1197577) glycol dibutyl ether as a solvent in various palladium-catalyzed cross-coupling reactions. While specific literature examples are limited, this document outlines generalized protocols based on the physicochemical properties of ethylene glycol dibutyl ether and established methodologies for related high-boiling ether solvents. The provided protocols are intended as a starting point for reaction optimization.
Introduction to this compound as a Solvent
This compound, also known as 1,2-dibutoxyethane, is a high-boiling, aprotic, and relatively inert solvent.[1][2] Its properties suggest it may be a suitable medium for metal-catalyzed cross-coupling reactions that require elevated temperatures. Glycol ethers, in general, are recognized for their ability to dissolve a wide range of organic compounds and reagents.[3][4][5][6] The high boiling point of this compound can be advantageous for reactions involving less reactive substrates, such as aryl chlorides, by enabling higher reaction temperatures.[7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 203-216 °C | [2] |
| Melting Point | -69.1 °C | [1] |
| Flash Point | 85-111 °C | [2] |
| Density | ~0.836-0.840 g/mL | [2] |
| Solubility in Water | Low | [1][2] |
General Experimental Workflow
The general workflow for a metal-catalyzed cross-coupling reaction in this compound is depicted below. This workflow includes reaction setup, monitoring, workup, and purification.
Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[8][9] The high boiling point of this compound may be beneficial for coupling unreactive aryl chlorides.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., a phosphine (B1218219) ligand, 2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add this compound (3-5 mL).
-
Degassing: Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-150 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling in this compound
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 120 | 12 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 140 | 24 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 120 | 8 | 95 |
Note: The data in this table are hypothetical and intended for illustrative purposes only.
Application in Heck Reaction
The Heck reaction is a key method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[10][11][12] The high boiling point of this compound can facilitate the reaction of less reactive aryl bromides and chlorides.
Catalytic Cycle for Heck Reaction
Caption: The catalytic cycle for the Heck cross-coupling reaction.
General Protocol for Heck Reaction
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol). A phosphine ligand may be required for less reactive halides.
-
Solvent Addition: Add this compound (3-5 mL).
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere until the reaction is complete.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.[13]
Hypothetical Quantitative Data for Heck Reaction
Table 3: Hypothetical Yields for Heck Reaction in this compound
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | 100 | 6 | 98 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | 120 | 18 | 90 |
| 3 | 4-Chloroacetophenone | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | 140 | 36 | 78 |
Note: The data in this table are hypothetical and intended for illustrative purposes only.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[14][15][16][17]
Catalytic Cycle for Sonogashira Coupling
Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., a liquid amine like Et₃N or DIPA).
-
Solvent Addition: Add this compound (3-5 mL).
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
-
Workup: Dilute with a solvent such as diethyl ether, and wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Hypothetical Quantitative Data for Sonogashira Coupling
Table 4: Hypothetical Yields for Sonogashira Coupling in this compound
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 60 | 12 | 94 |
| 2 | 4-Bromobenzaldehyde | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 80 | 16 | 88 |
| 3 | 3-Bromopyridine | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPA | 80 | 24 | 82 |
Note: The data in this table are hypothetical and intended for illustrative purposes only.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of C-N bonds.[18][19][20] The inert nature of this compound should be compatible with the strong bases often used in this reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol) in a reaction tube.
-
Solvent Addition: Add anhydrous, degassed this compound (3-5 mL).
-
Reaction: Seal the vessel and heat to 80-120 °C with vigorous stirring for the required time.
-
Workup: After cooling, quench the reaction with water, and extract the product with an organic solvent.[21]
-
Purification: Dry and concentrate the organic extracts, followed by purification via column chromatography.[21]
Hypothetical Quantitative Data for Buchwald-Hartwig Amination
Table 5: Hypothetical Yields for Buchwald-Hartwig Amination in this compound
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | XPhos Pd G3 (2) | NaOtBu | 100 | 16 | 96 |
| 2 | 4-Chlorobenzonitrile | Aniline | XPhos Pd G3 (2) | NaOtBu | 110 | 24 | 89 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | XPhos Pd G3 (2) | K₃PO₄ | 120 | 24 | 91 |
Note: The data in this table are hypothetical and intended for illustrative purposes only.
Safety and Handling
This compound is a combustible liquid and may form peroxides upon exposure to air and light.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store in a cool, dry, and dark place away from oxidizing agents.
Conclusion
This compound presents a potentially useful high-boiling solvent for a range of metal-catalyzed cross-coupling reactions, particularly for less reactive substrates requiring elevated temperatures. Its aprotic and relatively inert nature makes it compatible with the conditions of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided herein are generalized starting points, and optimization of reaction parameters such as catalyst, ligand, base, temperature, and reaction time is recommended for specific substrate combinations. Further research is needed to fully explore the scope and limitations of this compound in these important transformations.
References
- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer,Supplier and Exporter [lixing-chem.com]
- 3. Glycol ethers - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
Application of Ethylene Glycol Dibutyl Ether and its Analogues in Nanoparticle Synthesis: Application Notes and Protocols
Disclaimer: Direct literature on the application of ethylene (B1197577) glycol dibutyl ether in nanoparticle synthesis is scarce. This document focuses on the well-established use of its structural analogues, ethylene glycol (EG) and diethylene glycol (DEG) , in the widely practiced polyol method for nanoparticle synthesis. The principles and protocols described herein are expected to be largely transferable to ethylene glycol dibutyl ether, with adjustments likely required for reaction kinetics and precursor solubility due to differences in solvent properties such as viscosity, boiling point, and polarity.
Application Notes
Ethylene glycol and its ethers are central to the "polyol synthesis," a versatile and widely used method for producing a variety of nanoscale materials, including metals, metal oxides, and semiconductors. In this method, the glycol-based solvent serves multiple roles:
-
Solvent: It provides a high-boiling liquid medium, allowing for a wide range of reaction temperatures necessary for the thermal decomposition of precursors and the crystallization of nanoparticles.
-
Reducing Agent: At elevated temperatures, ethylene glycol can be oxidized, leading to the reduction of metal salt precursors to their zerovalent metallic state.
-
Stabilizing Agent/Capping Agent: Ethylene glycol and its oxidation products can adsorb onto the surface of the nascent nanoparticles, preventing their aggregation and controlling their growth and morphology. The ether groups in compounds like diethylene glycol can also contribute to this stabilizing effect through coordination with the nanoparticle surface.
The choice of a specific glycol ether can influence the size, shape, and crystallinity of the resulting nanoparticles due to variations in boiling points, viscosity, and coordinating ability. While ethylene glycol is the most common, ethers like diethylene glycol are also employed, often to achieve different reaction kinetics or nanoparticle characteristics.
Quantitative Data Summary
The following tables summarize quantitative data from studies on nanoparticle synthesis using ethylene glycol and diethylene glycol.
Table 1: Synthesis of Various Nanoparticles in Ethylene Glycol
| Nanoparticle Type | Precursor(s) | Stabilizer(s) | Reducing Agent(s) | Solvent | Temperature (°C) | Particle Size (nm) | Reference |
| Gold (Au) | HAuCl₄·3H₂O | Surfactant-free | Ethylene Glycol, LiOH | Water, Ethylene Glycol | Room Temp | ~10 | [1] |
| Silver (Ag) | Silver Nitrate | PVP | Ethylene Glycol | Ethylene Glycol | 150 | 16-28 | [2] |
| Copper (Cu) | Copper Sulfate | PVP, SDS | Vanadium Sulfate | Ethylene Glycol | Room Temp | 40-50 | [3] |
| Palladium (Pd) | PdCl₂ | PVP | PVP | Water, Ethylene Glycol | 200 | 6.4 - 16.9 | [4] |
| Metal Oxides (TiO₂, SnO₂, In₂O₃, PbO) | Metal Alkoxides/Salts | - | Ethylene Glycol | Ethylene Glycol | 170-195 | ~50 (diameter) | [5] |
Table 2: Influence of Diethylene Glycol on YAG:Ce³⁺ Nanoparticle Synthesis
| Precursor Concentration (Al) | DEG Volume Fraction (%) | Mean Crystallite Size (nm) | Hydrodynamic Diameter (nm) | Reference |
| 250 mmol/L | 0 | 20.8 | 82 (aggregated) | [6] |
| 250 mmol/L | 15 | Not specified | Reduced to a few tens of nm | [6] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles in an Alkaline Ethylene Glycol-Water Mixture
This protocol is adapted from the room temperature, surfactant-free synthesis of gold nanoparticles.[1]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Ethylene glycol (EG)
-
Lithium hydroxide (B78521) (LiOH)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 50 mM stock solution of HAuCl₄ in deionized water.
-
Prepare a 50 mM stock solution of LiOH in deionized water.
-
Prepare a 66% (v/v) stock solution of ethylene glycol in deionized water.
-
-
Reaction Mixture Preparation:
-
In a glass vial, combine deionized water, the 66% ethylene glycol stock solution, and the 50 mM LiOH stock solution to achieve a final volume with approximately 30% (v/v) ethylene glycol and a LiOH to HAuCl₄ molar ratio of around 4.
-
Place the vial on a magnetic stirrer and begin stirring.
-
-
Initiation of Nanoparticle Formation:
-
To the stirring solution, add the required volume of the 50 mM HAuCl₄ stock solution.
-
The solution will change color from dark to grey, then purple, and finally to a stable red, indicating the formation of gold nanoparticles. This process can take from a few minutes to an hour.
-
-
Characterization:
-
The formation and stability of the gold nanoparticles can be monitored using UV-Vis spectroscopy, with a characteristic surface plasmon resonance peak around 520 nm.
-
Protocol 2: Synthesis of Silver Nanoparticles in Ethylene Glycol with PVP and Tannic Acid
This protocol describes the synthesis of monodisperse silver nanoparticles using a combination of capping agents.[2]
Materials:
-
Silver trifluoroacetate (B77799) (AgOCOCF₃)
-
Ethylene glycol (EG)
-
Poly(vinylpyrrolidone) (PVP)
-
Tannic acid (TA)
-
Argon gas
Equipment:
-
Scintillation vials
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Syringe
Procedure:
-
Prepare Stock Solutions:
-
Prepare a solution of PVP in ethylene glycol (e.g., 1 mM).
-
Prepare a solution of tannic acid in ethylene glycol (e.g., 50-150 µM).
-
Prepare a 1.5 mM solution of AgOCOCF₃ in ethylene glycol.
-
-
Reaction Setup:
-
In a scintillation vial, combine the appropriate volumes of ethylene glycol, the PVP stock solution, and the tannic acid stock solution to a total volume of 4.9 mL.
-
Place the vial in a heating mantle on a magnetic stirrer and begin stirring under an argon atmosphere.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 30 minutes.
-
-
Nanoparticle Synthesis:
-
Using a syringe, rapidly inject 100 µL of the 1.5 mM AgOCOCF₃ solution into the heated reaction mixture.
-
The reaction will proceed, leading to the formation of silver nanoparticles.
-
-
Purification and Storage:
-
The resulting nanoparticle dispersion can be purified by centrifugation and redispersion in a suitable solvent like ethanol (B145695) or water to remove excess reagents.
-
Store the purified nanoparticles in a dark container to prevent photo-induced aggregation.
-
Visualizations
Experimental Workflow for Polyol Synthesis of Nanoparticles
Caption: A generalized workflow for the synthesis of nanoparticles using the polyol method.
Logical Relationship in Surfactant-Free Gold Nanoparticle Synthesis
Caption: Key components and conditions influencing the synthesis of gold nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylene glycol-mediated synthesis of metal oxide nanowires - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethylene glycol dibutyl ether as a Reaction Medium for Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethylene (B1197577) glycol dibutyl ether as a versatile and advantageous reaction medium for a range of organometallic reactions. Detailed protocols for key synthetic transformations are provided, alongside comparative data to guide solvent selection.
Introduction
Ethylene glycol dibutyl ether, also known as 1,2-dibutoxyethane, is a high-boiling, aprotic, and chemically inert solvent that offers significant advantages in organometallic chemistry. Its excellent solvating power for organic substrates and organometallic reagents, coupled with its thermal stability, makes it a superior choice for reactions requiring elevated temperatures. This document outlines its physical properties, key applications, and detailed experimental protocols. The closely related dithis compound shares many of these advantageous properties and is also discussed.[1]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point, low freezing point, and stability make it suitable for a wide range of reaction conditions.[2][3][4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | 202-204 °C[3][6] |
| Melting Point | -69 °C[3][4] |
| Flash Point | 85 °C[3] |
| Density | 0.84 g/cm³[3] |
| Appearance | Colorless liquid[3][4] |
| Solubility in Water | Practically insoluble[3] |
| Vapor Pressure | 0.38 mmHg at 25 °C[3] |
Advantages in Organometallic Chemistry
The selection of an appropriate solvent is critical for the success of organometallic reactions. This compound offers several distinct advantages over more conventional solvents like THF or diethyl ether.
A diagram illustrating the logical flow of these advantages is presented below.
Caption: Advantages of this compound.
Applications in Organometallic Reactions
This compound is particularly well-suited for organometallic reactions that benefit from higher reaction temperatures and a stable, non-reactive environment.
Grignard Reagent Formation and Subsequent Reactions
The preparation of Grignard reagents can be challenging in lower-boiling ethers due to their volatility and the exothermic nature of the reaction. Dithis compound has been shown to be an excellent solvent for the formation of Grignard reagents, leading to stable solutions without the need for co-solvents like THF or benzene.[7][8][9]
Table 2: Comparison of Solvents for Grignard Reagent Formation
| Organic Halide | Solvent | Temperature (°C) | Reaction Time (h) | Observations |
| Methyl chloride | Diethylene glycol dimethyl ether | 50 | 3 | No reaction observed.[8][9] |
| Methyl chloride | Diethylene glycol diethyl ether | 80-85 | 2 | Crystalline precipitate formed upon cooling.[7][8][9] |
| Methyl chloride | Dithis compound | 65-70 | 4 | Homogeneous solution, stable upon cooling. [8] |
| Ethyl bromide | Diethylene glycol diethyl ether | 40 | 5 | Homogeneous solution.[7][8][9] |
| Ethyl bromide | Dithis compound | 40 | 1 | Rapid reaction, homogeneous solution. [7][8][9] |
Palladium-Catalyzed Cross-Coupling Reactions
High-boiling ether solvents are advantageous for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as they can facilitate higher reaction rates and improve the solubility of reactants and catalysts. While specific literature on the use of this compound in these reactions is limited, its properties suggest it would be a highly effective medium. The following sections provide generalized protocols based on standard procedures for these reactions, adapted for the use of a high-boiling ether solvent.
Experimental Protocols
The following protocols provide detailed methodologies for key organometallic reactions.
Protocol 1: Preparation of Grignard Reagents in Dithis compound
This protocol is adapted from patented procedures for the formation of Grignard reagents.[7][8][9]
Workflow for Grignard Reagent Preparation
Caption: Grignard Reagent Preparation Workflow.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., ethyl bromide, methyl chloride)
-
Anhydrous dithis compound
-
Inert gas (Argon or Nitrogen)
-
Standard dry glassware
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet.
-
Ensure the entire apparatus is under a positive pressure of an inert gas.
-
Charge the flask with magnesium turnings and anhydrous dithis compound.
-
Heat the mixture to the appropriate initiation temperature (e.g., 40-45 °C).
-
Slowly add a solution of the organic halide in anhydrous dithis compound to the stirred suspension of magnesium.
-
Maintain the reaction temperature until all the magnesium has been consumed (typically 1-4 hours).[8][9]
-
Cool the reaction mixture to room temperature. The resulting Grignard reagent solution is ready for use.
Protocol 2: Generalized Suzuki-Miyaura Coupling
This generalized protocol is based on standard Suzuki-Miyaura coupling procedures and is adapted for a high-boiling ether solvent.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (anhydrous)
-
Inert gas
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add anhydrous this compound.
-
Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Generalized Heck Reaction
This generalized protocol is based on standard Heck reaction procedures, adapted for a high-boiling ether solvent.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine)
-
This compound
-
Inert gas
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aryl halide and alkene in this compound.
-
Add the palladium catalyst and the base.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove any precipitated salts.
-
Extract the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Protocol 4: Generalized Sonogashira Coupling
This generalized protocol is based on standard Sonogashira coupling procedures, adapted for a high-boiling ether solvent.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
This compound
-
Inert gas
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add this compound, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Wash the organic phase with aqueous ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This compound and its analogues are highly effective and versatile solvents for a range of organometallic reactions. Their high boiling point, chemical inertness, and excellent solvating properties provide significant advantages, particularly for the formation of Grignard reagents and for facilitating high-temperature, palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a starting point for the application of this solvent in various synthetic endeavors, with the potential for improved reaction outcomes and simplified procedures.
References
- 1. atamankimya.com [atamankimya.com]
- 2. camachem.com [camachem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Manufacturer,Supplier and Exporter [lixing-chem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. US5358670A - Process for preparing grignard reagents in dithis compound - Google Patents [patents.google.com]
- 8. EP0632043B1 - Process for preparing Gringnard reagents in dithis compound - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Ethylene Glycol Dibutyl Ether: A High-Performance Solvent for Advanced Polymer Synthesis
Application Note
Ethylene (B1197577) glycol dibutyl ether is a high-boiling, aprotic, and relatively inert solvent, making it a versatile medium for a variety of polymer synthesis applications.[1][2][3] Its excellent solvency for a wide range of monomers and polymers, coupled with its thermal stability, allows for polymerization reactions to be conducted at elevated temperatures, facilitating control over reaction kinetics and polymer properties. This document provides an overview of its applications, key physical data, and detailed protocols for its use in polymer synthesis, targeted at researchers, scientists, and professionals in drug development and materials science.
Key Advantages in Polymer Synthesis:
-
High Boiling Point: With a boiling point of approximately 203°C, ethylene glycol dibutyl ether permits a wide operational temperature range, enabling reactions that require significant thermal energy.[4]
-
Inert Reaction Medium: The ether linkages are generally unreactive under many polymerization conditions, preventing the solvent from participating in unwanted side reactions.[1]
-
Excellent Solvency: Its chemical structure allows it to effectively dissolve both polar and non-polar substances, making it suitable for a variety of monomer and polymer systems.[4][5]
-
Low Volatility: The high boiling point corresponds to low volatility, which is advantageous for maintaining stable reaction concentrations and for use in industrial processes where solvent loss is a concern.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Boiling Point | 202-203 °C | [3][4] |
| Melting Point | -69 °C | [3][4] |
| Density | 0.84 g/cm³ | [3] |
| Flash Point | 85 °C | [3] |
| Water Solubility | Low (Practically insoluble) | [3] |
Experimental Protocols
While specific literature on polymer synthesis in this compound is limited, its properties are highly similar to other high-boiling glycol ethers like diethylene glycol dimethyl ether (diglyme), which have been successfully used. The following protocols are based on established procedures in related solvents and are adaptable for use with this compound.
Protocol 1: Synthesis of Polyesterether via Dehydrogenative/Dehydrative Coupling
This protocol is adapted from the synthesis of polyesterether from ethylene glycol in diglyme, a structurally similar solvent.[6] This type of reaction benefits from a high-boiling, inert solvent to facilitate the removal of byproducts like water and hydrogen gas.
Objective: To synthesize a polyesterether from a diol monomer.
Materials:
-
Ethylene Glycol (Monomer)
-
Ruthenium-based catalyst (e.g., Ru-MACHO-BH)
-
Base (e.g., Potassium tert-butoxide)
-
This compound (Solvent), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Experimental Workflow:
Caption: Workflow for polyesterether synthesis.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add ethylene glycol (2 mmol), the Ruthenium catalyst (1 mol%), and a base (2 mol%).
-
Add 2 mL of anhydrous this compound to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and stir vigorously.
-
Monitor the reaction progress over 24-48 hours. The reaction liberates H₂ gas and water as byproducts.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol (B129727) or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the resulting polyesterether by NMR for structure and GPC for molecular weight and dispersity.
Expected Results (based on analogous systems):
| Parameter | Expected Value (in Diglyme) |
| Monomer Conversion | 83% |
| Polymer Molecular Weight (Mn) | ~31,201 Da |
| Ester:Ether Ratio | 2.1:1 |
Data adapted from a similar synthesis in diglyme.[6]
Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Glycidyl (B131873) Ethers
This compound can serve as a suitable aprotic, polar solvent for anionic polymerizations, which are sensitive to protic impurities. This protocol outlines the synthesis of a functional polyether.
Objective: To synthesize a well-defined functional polyether via anionic ring-opening polymerization.
Materials:
-
Functional Glycidyl Ether Monomer (e.g., azidoalkyl glycidyl ether)[4]
-
Initiator (e.g., potassium(2-benzyloxy)ethanolate)
-
This compound (Solvent), anhydrous
-
Schlenk flask and line
-
Dry box or glovebox for initiator handling
-
Magnetic stirrer and temperature-controlled bath
Logical Flow of Anionic Polymerization:
Caption: Anionic ring-opening polymerization steps.
Procedure:
-
Thoroughly dry all glassware and purify the monomer and solvent to remove water and other protic impurities.
-
In a glovebox or under a strictly inert atmosphere, prepare a stock solution of the initiator in anhydrous this compound.
-
In a Schlenk flask, dissolve the glycidyl ether monomer in the solvent.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0°C to room temperature).
-
Inject the initiator solution to start the polymerization.
-
Allow the reaction to proceed for several hours until high monomer conversion is achieved.
-
Terminate the polymerization by adding a quenching agent, such as acidified methanol.
-
Isolate the polymer by precipitation into a non-solvent (e.g., hexane (B92381) or methanol, depending on polymer solubility).
-
Dry the polymer under vacuum.
-
Analyze the polymer's molecular weight and dispersity using GPC.
Expected Quantitative Data (General for AROP of Glycidyl Ethers):
| Parameter | Typical Value |
| Dispersity (Đ or PDI) | < 1.2 |
| Molecular Weight Control | High |
Values are typical for well-controlled anionic polymerizations.[4]
Conclusion
This compound is a promising high-performance solvent for various polymer synthesis routes, including condensation and anionic polymerizations. Its high boiling point, chemical inertness, and good solvency offer significant advantages for achieving controlled polymer architectures and properties. The provided protocols, adapted from established methods in chemically similar solvents, serve as a foundational guide for researchers exploring the utility of this versatile solvent.
References
- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of water-soluble poly[oligo(ethylene glycol) methacrylate]s by living anionic polymerization of oligo(ethylene glycol) vinyl ether methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Liquid-Liquid Extraction Using Ethylene Glycol Dibutyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and a general protocol for the use of Ethylene Glycol Dibutyl Ether (also known as Dithis compound, DEGBE, or Dibutyl Carbitol) in liquid-liquid extraction (LLE) applications, particularly relevant to the pharmaceutical and drug development industries.
Introduction
This compound is a high-boiling, colorless, and chemically stable solvent with low water solubility, making it a suitable candidate for the liquid-liquid extraction of non-polar to moderately polar organic compounds from aqueous matrices.[1] Its properties, such as a high boiling point and low volatility, offer advantages in terms of reduced solvent loss during handling and extraction at elevated temperatures.[2] In the pharmaceutical industry, LLE is a fundamental sample preparation technique for isolating active pharmaceutical ingredients (APIs) and their metabolites from complex biological fluids like plasma, serum, and urine prior to analysis.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the extraction solvent is critical for developing robust and efficient LLE protocols. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O₃ | [2] |
| Molecular Weight | 218.34 g/mol | [2] |
| Boiling Point | 256 °C | [2] |
| Melting Point | -60 °C | [2] |
| Density | 0.885 g/mL at 25 °C | [2] |
| Water Solubility | 0.3 g/100 mL (20 °C) | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 2.39 | [1] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |
| Appearance | Clear, colorless liquid | [1] |
Applications in Drug Development
While specific protocols for drug extraction using this compound are not extensively documented in publicly available literature, its properties suggest its utility for the extraction of a range of pharmaceutical compounds. Its non-polar nature makes it an excellent candidate for the extraction of hydrophobic or lipophilic drugs from aqueous biological fluids. The selection of an appropriate extraction solvent is a critical step in method development for the analysis of drugs in biological matrices.[3]
Potential Target Analytes:
Based on the solvent's characteristics, the following classes of drugs would be suitable candidates for extraction using this compound:
| Drug Class | General Polarity | Rationale for Extraction with DEGBE |
| Steroids | Non-polar / Lipophilic | High affinity for non-polar organic solvents. |
| Cannabinoids | Highly Lipophilic | Readily partitions from aqueous matrices into a non-polar solvent. |
| Benzodiazepines | Moderately Non-polar | Good solubility in ether-based solvents. |
| Tricyclic Antidepressants | Moderately Non-polar | Amenable to extraction with various organic solvents. |
| Certain NSAIDs | Varies (often acidic, but the non-ionized form can be extracted) | pH adjustment of the aqueous phase can facilitate the extraction of the non-ionized, less polar form. |
Experimental Protocol: General Liquid-Liquid Extraction of a Non-Polar Drug from Human Plasma
This protocol provides a general workflow for the extraction of a hypothetical non-polar drug from human plasma using this compound. Note: This is a template and should be optimized for each specific analyte and application.
1. Materials and Reagents:
-
Human plasma containing the analyte of interest
-
This compound (High Purity/HPLC Grade)
-
Internal Standard (IS) solution (a structurally similar compound to the analyte)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)
-
Analytical instrument (e.g., LC-MS/MS, GC-MS)
2. Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 500 µL of the plasma sample into a 15 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount (e.g., 50 µL) of the internal standard solution to the plasma sample. The IS helps to correct for variability during the extraction process and analysis.
-
-
pH Adjustment (Optional but often critical):
-
Adjust the pH of the plasma sample to suppress the ionization of the target analyte. For a non-polar, neutral drug, this step might not be necessary. For acidic or basic drugs, adjusting the pH to at least 2 units below or above the pKa, respectively, will maximize the concentration of the neutral, more extractable form.
-
-
Liquid-Liquid Extraction:
-
Add 2.5 mL of this compound to the centrifuge tube. This provides a 5:1 solvent-to-sample ratio, which can be optimized.
-
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 x g for 10 minutes to achieve a clean separation of the aqueous (bottom) and organic (top) layers.
-
-
Analyte Isolation:
-
Carefully transfer the upper organic layer (this compound containing the analyte and IS) to a clean tube using a pipette. Avoid disturbing the aqueous layer and any precipitated proteins at the interface.
-
-
Solvent Evaporation:
-
Due to the high boiling point of this compound, a standard nitrogen evaporator may be slow. A vacuum centrifuge or other specialized evaporation equipment may be necessary for efficient solvent removal. Evaporate the solvent to dryness under appropriate conditions (e.g., elevated temperature and vacuum).
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a solvent that is compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS).
-
Vortex briefly to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by the chosen analytical method (e.g., LC-MS/MS, GC-MS).
-
Visualizations
Diagram 1: General Liquid-Liquid Extraction Workflow
Caption: A generalized workflow for liquid-liquid extraction of a drug from plasma.
Diagram 2: Solvent Selection Logic Based on Analyte Polarity
Caption: Logical relationship for selecting an extraction solvent based on analyte polarity.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DOSS [doss.turi.org]
- 3. A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylene glycol dibutyl ether in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction rate, yield, and selectivity. While a wide range of solvents have been explored for this reaction, this document focuses on the application of ethylene (B1197577) glycol dibutyl ether.
Ethylene glycol dibutyl ether, a high-boiling and relatively inert solvent, offers potential advantages in Suzuki-Miyaura coupling reactions, particularly in terms of temperature control and reaction kinetics. Its etheric nature can aid in the dissolution of organic substrates and reagents. This document provides an overview of its potential applications, relevant data, and generalized experimental protocols to guide researchers in employing this solvent for Suzuki-Miyaura coupling reactions.
Advantages of Ether Solvents in Suzuki-Miyaura Coupling
Ethers are common solvents in Suzuki-Miyaura reactions for several reasons:
-
Solubility: They effectively dissolve a wide range of organic halides, boronic acids and esters, and the palladium catalyst complexes.
-
Inertness: Ethers are generally unreactive under the basic conditions of the Suzuki-Miyaura coupling.
-
Coordination: The oxygen atoms in ether solvents can weakly coordinate to the palladium center, which can influence the stability and reactivity of catalytic intermediates.
-
Boiling Point: A range of ethers with different boiling points are available, allowing for precise temperature control of the reaction.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions, which can be adapted for the use of this compound as a solvent. Note that specific conditions will vary depending on the substrates and catalyst system used and require optimization.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | Iodides, bromides, and chlorides can be used. Reactivity: I > Br > Cl. |
| Arylboronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 0.5 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts with specialized ligands. |
| Ligand | 1 - 10 mol% | Often required for Pd(OAc)₂ and other simple palladium sources. Examples: PPh₃, SPhos, XPhos. |
| Base | 2.0 - 3.0 equivalents | Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are common. |
| Solvent | - | This compound. Often used in combination with water (e.g., 3:1 to 10:1 ratio). |
| Temperature | 80 - 150 °C | The high boiling point of this compound allows for a wide range of reaction temperatures. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS. |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura coupling reaction using this compound as a solvent. These should be considered as starting points and will likely require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (3 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the magnetic stir bar to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add this compound and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling
While not directly using this compound as the primary solvent, a modified procedure for a one-pot borylation/Suzuki-Miyaura cross-coupling has been reported using ethylene glycol as an additive, which resulted in increased yields and faster reaction times.[3] This concept could potentially be adapted to a system using this compound.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound presents itself as a potentially useful high-boiling solvent for Suzuki-Miyaura cross-coupling reactions. Its physical properties allow for a broad operational temperature range, which can be advantageous for less reactive substrates. The provided generalized protocols and data serve as a foundational guide for researchers. However, it is crucial to emphasize that optimization of reaction conditions, including catalyst, ligand, base, and temperature, is essential to achieve high yields and purity for specific applications in academic research and drug development.
References
Troubleshooting & Optimization
Detection and removal of peroxides in Ethylene glycol dibutyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene (B1197577) Glycol Dibutyl Ether, focusing on the critical aspect of peroxide detection and removal.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to test for peroxides in Ethylene Glycol Dibutyl Ether?
A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1] These peroxides are sensitive to heat, friction, and mechanical shock and can detonate violently, posing a severe safety hazard in the laboratory.[2] Concentration of the ether through distillation or evaporation significantly increases the risk of explosion if peroxides are present.[3][4] Therefore, routine testing is essential to ensure safe handling and use.
Q2: How often should I test my this compound for peroxides?
A2: The frequency of testing depends on the age and storage conditions of the solvent. For opened containers, it is recommended to test for peroxides at least every 6 to 12 months.[5] Unopened containers should be tested or disposed of after 12-18 months from the date of receipt.[5] Always test before any process that involves concentration, such as distillation or evaporation.[3][6]
Q3: What are the visual indicators of high peroxide concentration?
A3: Visual signs of dangerous peroxide levels include the presence of crystals, a viscous oily layer, or cloudiness in the solvent.[7] If you observe any of these, do not move or open the container.[5] Treat it as a potential explosion hazard and contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[5]
Q4: Can I dispose of this compound containing peroxides down the drain?
A4: No. Peroxide-contaminated solvents, even after quenching, should be treated as hazardous waste and disposed of according to your institution's guidelines.[8] Never flush organic peroxides down the drain.[8]
Troubleshooting Guides
Peroxide Detection Issues
| Issue | Possible Cause | Recommended Action |
| Faint or ambiguous color on the peroxide test strip. | Low peroxide concentration or expired test strip. | Confirm the expiration date of the test strips. For faint results, a more sensitive method like the potassium iodide test can be used for confirmation.[7] |
| False positive peroxide test. | The presence of other oxidizing agents in the solvent. | While less common with simple ethers, complex mixtures can sometimes give false positives. If you suspect this, consider an alternative detection method or consult with your safety officer. |
| Inconsistent results between different detection methods. | Different sensitivities of the test methods. | Peroxide test strips and the potassium iodide test have different detection limits. The iodide test is generally more sensitive.[7] Rely on the more sensitive method for safety-critical applications like distillation. |
Peroxide Removal Issues
| Issue | Possible Cause | Recommended Action |
| Positive peroxide test after treatment with ferrous sulfate (B86663). | Insufficient amount of ferrous sulfate solution or inadequate mixing. | Add more ferrous sulfate solution and continue to stir or shake the mixture vigorously for an extended period. Retest for peroxides after treatment. |
| Solvent remains wet after ferrous sulfate treatment and drying. | Incomplete separation of the aqueous and organic layers or insufficient drying agent. | Ensure complete separation of the layers in a separatory funnel. Add more anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and allow sufficient time for drying. |
| Peroxides are still detected after passing through an activated alumina (B75360) column. | The capacity of the alumina column has been exceeded. | Use a larger column with more activated alumina or pass the solvent through the column a second time. Always test the solvent for peroxides after treatment.[9] |
Quantitative Data Summary
Peroxide Hazard Levels
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Considered reasonably safe for most laboratory procedures.[10] |
| 3 - 30 ppm | Possible moderate hazard. Avoid concentration. Disposal is recommended if the ether is not to be used soon.[10] |
| > 30 ppm | Unacceptable; may pose a serious hazard. Dispose of the ether or remove peroxides before use.[10] |
| Visible Crystals | EXTREME HAZARD . Do not handle. Contact EHS immediately for emergency disposal.[5] |
Note: Some institutions may have stricter safety protocols, such as considering any detectable level of peroxides as unsafe.[6]
Reagent Preparation for Peroxide Removal
| Reagent | Preparation Procedure |
| Acidic Ferrous Sulfate Solution | Option 1: Dissolve 60 g of ferrous sulfate heptahydrate (FeSO₄•7H₂O) in 110 mL of deionized water and carefully add 6 mL of concentrated sulfuric acid.[8] Option 2: Dissolve 100 g of ferrous sulfate in 85 mL of water and add 42 mL of concentrated hydrochloric acid.[3] |
| Activated Alumina for Column Chromatography | Use 80-mesh basic activated alumina. A 2 x 33 cm column filled with 80 g of alumina is typically sufficient for 100 to 400 mL of solvent.[9][11] |
Experimental Protocols
Protocol 1: Detection of Peroxides using Test Strips
Materials:
-
This compound sample
-
Peroxide test strips (e.g., Quantofix®)
-
Deionized water (if required by the manufacturer)
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.[5]
-
Typically, this involves dipping the test strip into the solvent for a specified time.
-
For some test strips designed for aqueous solutions, a drop of deionized water may need to be applied to the test pad after the ether has evaporated.[7]
-
Compare the color of the test pad to the color chart provided to determine the peroxide concentration.
Protocol 2: Detection of Peroxides using the Potassium Iodide Method
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube or small vial
Procedure:
-
In a chemical fume hood, add approximately 1 mL of the this compound to a test tube.[5]
-
Add 1 mL of glacial acetic acid.[5]
-
Add about 100 mg of potassium iodide crystals.[5]
-
Stopper and shake the test tube.
-
A yellow to brown color indicates the presence of peroxides. A pale yellow color suggests a low concentration, while a brown color indicates a high and hazardous concentration.[12]
Protocol 3: Removal of Peroxides using Ferrous Sulfate
Materials:
-
Peroxide-containing this compound
-
Acidic ferrous sulfate solution (see table above)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a separatory funnel, wash the this compound with an equal volume of the freshly prepared acidic ferrous sulfate solution.
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing step one or two more times.
-
After the final wash, test a small sample of the organic layer for the presence of peroxides to confirm their removal.
-
Dry the treated ether by adding an anhydrous drying agent (e.g., magnesium sulfate) and swirling.
-
Filter or decant the dry ether from the drying agent.
Protocol 4: Removal of Peroxides using Activated Alumina
Materials:
-
Peroxide-containing this compound
-
Basic activated alumina (80-mesh)
-
Chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Set up a chromatography column with a glass wool plug or a fritted disc at the bottom.
-
Pack the column with basic activated alumina. For every 100 mL of solvent, a column containing at least 100 g of alumina is a good starting point.[11]
-
Gently tap the column to ensure even packing.
-
Carefully add the this compound to the top of the column.
-
Allow the solvent to pass through the alumina under gravity.
-
Collect the purified solvent in a clean, dry flask.
-
Test the collected solvent for the presence of peroxides to ensure complete removal.
-
Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[10][11]
Visualizations
Caption: Workflow for peroxide detection, evaluation, and removal in this compound.
References
- 1. ehs.wwu.edu [ehs.wwu.edu]
- 2. mpbio.com [mpbio.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. auburn.edu [auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs.tcu.edu [ehs.tcu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. uwyo.edu [uwyo.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. my.alfred.edu [my.alfred.edu]
- 12. wikieducator.org [wikieducator.org]
Technical Support Center: Purification of Ethylene Glycol Dibutyl Ether for Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethylene (B1197577) glycol dibutyl ether (EGBE) intended for use in sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial Ethylene Glycol Dibutyl Ether (EGBE) and why are they problematic for sensitive reactions?
A1: Commercial EGBE can contain several impurities that may interfere with sensitive reactions. The most common include:
-
Peroxides: Ethers like EGBE can form explosive peroxides upon exposure to air and light.[1][2] These peroxides can initiate unwanted radical reactions, leading to side products and reduced yields. In concentrated form, they pose a significant explosion hazard, especially during distillation.[1]
-
Water: The presence of water can be detrimental to moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents) or strong bases.[3]
-
Aldehydes: Aldehydic impurities can undergo side reactions, particularly with nucleophilic reagents.[4]
-
Other Glycol Ethers: The manufacturing process of glycol ethers can result in the presence of related compounds like ethylene glycol and diethylene glycol monobutyl ether.[5] These can act as unwanted ligands or reactants in sensitive catalytic systems.
Q2: How can I test for the presence of peroxides in my EGBE?
A2: Several methods can be used to test for peroxides. A common and simple method involves the use of potassium iodide (KI).[1] To perform the test, shake a small amount of the ether with a freshly prepared solution of potassium iodide. The formation of a yellow to brown color, due to the oxidation of iodide to iodine, indicates the presence of peroxides.[1] Commercially available peroxide test strips offer a convenient and semi-quantitative alternative.[2]
Q3: What is the recommended storage procedure for purified EGBE?
A3: To maintain its purity and prevent the reformation of peroxides, purified EGBE should be stored in a cool, dark place, preferably in a tightly sealed amber glass bottle.[6] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with oxygen.[7] Adding a stabilizer, such as butylated hydroxytoluene (BHT), can also inhibit peroxide formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of EGBE.
Issue 1: Incomplete Peroxide Removal
-
Symptom: A positive peroxide test after purification.
-
Possible Cause 1: Insufficient amount of peroxide removal agent (e.g., ferrous sulfate (B86663) solution).
-
Solution 1: Repeat the washing step with a fresh portion of the ferrous sulfate solution. Ensure vigorous shaking to maximize contact between the solvent and the aqueous phase.[4]
-
Possible Cause 2: The peroxide removal agent is no longer active.
-
Solution 2: Prepare a fresh solution of the peroxide removal agent. Ferrous sulfate solutions, in particular, can oxidize over time.
-
Possible Cause 3: Inefficient mixing of the biphasic system.
-
Solution 3: Use a separatory funnel and shake vigorously for several minutes to ensure thorough mixing. For larger scales, mechanical stirring may be necessary.
Issue 2: Persistent Water Contamination
-
Symptom: The purified solvent still causes issues in moisture-sensitive reactions or shows a broad water peak in NMR analysis.
-
Possible Cause 1: Inactive or saturated drying agent.
-
Solution 1: Ensure that the molecular sieves have been properly activated by heating under vacuum.[8] If using other drying agents like magnesium sulfate, ensure they are anhydrous.
-
Possible Cause 2: Insufficient drying time or amount of drying agent.
-
Solution 2: Allow the solvent to stand over the activated molecular sieves for at least 24 hours.[9] For very dry solvent, a longer period may be necessary. The recommended amount of molecular sieves is typically 5-10% (w/v).[10]
-
Possible Cause 3: Introduction of moisture during transfer.
-
Solution 3: Handle the dried solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent re-exposure to atmospheric moisture.
Issue 3: Problems During Distillation
-
Symptom 1: Bumping (sudden, violent boiling). [10]
-
Cause: Superheating of the liquid.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. For high-boiling liquids like EGBE, a slow and steady heating rate is also crucial.
-
Symptom 2: Discoloration or decomposition of the solvent in the distillation pot.
-
Cause: Distilling at too high a temperature, or the presence of impurities that catalyze decomposition.[11] The presence of peroxides during distillation is extremely dangerous.[1]
-
Solution: Crucially, ensure the solvent is peroxide-free before distillation. [11] For high-boiling compounds like EGBE (boiling point ~202-204 °C), vacuum distillation is recommended to lower the boiling point and reduce the risk of thermal decomposition.[12]
-
Symptom 3: Poor separation of impurities.
-
Cause: Inefficient distillation setup.
-
Solution: For challenging separations, using a fractionating column (e.g., a Vigreux or packed column) can improve the separation efficiency compared to a simple distillation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurity | Relative Effectiveness | Key Advantages | Key Disadvantages |
| Washing with Ferrous Sulfate Solution | Peroxides | High | Rapid and effective for peroxide removal.[7] | Requires subsequent washing and drying steps. |
| Treatment with Activated Alumina | Peroxides, Water | Moderate to High | Can remove peroxides and water simultaneously.[11] | Peroxides are adsorbed, not destroyed, and require careful disposal of the alumina.[11] |
| Treatment with Activated Molecular Sieves | Water | Very High | Provides very dry solvent (down to ppm levels).[7] | Slower than other methods; requires proper activation of the sieves.[8] |
| Washing with aq. Na2CO3 / Drying with MgSO4 | Acidic Impurities, Water | Moderate | Simple and effective for removing acidic impurities.[12] | Less effective for stringent water removal compared to molecular sieves. |
| Distillation (Atmospheric or Vacuum) | Non-volatile impurities, other volatile components | High | Effective for removing a wide range of impurities with different boiling points.[13] | Risk of thermal decomposition for high-boiling ethers; peroxides must be removed beforehand .[11] |
Experimental Protocols
Protocol 1: Peroxide Removal using Ferrous Sulfate
-
Preparation of Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[11]
-
Washing Procedure:
-
Place the this compound in a separatory funnel.
-
Add the ferrous sulfate solution (approximately 10% of the ether volume).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing with a fresh portion of the ferrous sulfate solution until the organic layer gives a negative test for peroxides.
-
-
Neutralization and Drying:
-
Wash the ether with a 5% aqueous sodium bicarbonate solution to remove any residual acid.
-
Wash with deionized water.
-
Dry the ether over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Protocol 2: Drying using Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours.[8]
-
Cooling: Allow the molecular sieves to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).
-
Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the peroxide-free this compound.
-
Storage: Tightly seal the container and allow it to stand for at least 24 hours before use. For very sensitive applications, a longer drying time may be beneficial.
Protocol 3: Purification by Vacuum Distillation
Safety Note: NEVER distill an ether without first confirming the absence of peroxides. Concentrating peroxides during distillation can lead to a violent explosion.[11]
-
Pre-treatment: Ensure the this compound has been treated to remove peroxides and has been pre-dried.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
Ensure all joints are properly sealed with vacuum grease.
-
-
Distillation Procedure:
-
Place the pre-treated EGBE into the distillation flask.
-
Begin stirring and apply vacuum.
-
Once a stable vacuum is achieved, gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point at the applied pressure. The boiling point of EGBE is 202-204 °C at atmospheric pressure.[12]
-
Important: Do not distill to dryness. Leave a small amount of residue in the distillation flask.[11]
-
-
Storage: Transfer the distilled solvent to a clean, dry storage bottle under an inert atmosphere.
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for EGBE distillation issues.
References
- 1. fiveable.me [fiveable.me]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. atamankimya.com [atamankimya.com]
- 4. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Di Ethylene Glycol Mono Butyl Ether at 200.00 INR in Mumbai | Chemical Scientific Centre [tradeindia.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. benchchem.com [benchchem.com]
- 11. US2788373A - Ethylene glycol purification - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
Troubleshooting emulsion formation with Ethylene glycol dibutyl ether in extractions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsion formation during liquid-liquid extractions using ethylene (B1197577) glycol dibutyl ether. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is an emulsion and why does it form during extraction with ethylene glycol dibutyl ether?
An emulsion is a stable mixture of two immiscible liquids, like an aqueous solution and an organic solvent such as this compound. It appears as a cloudy or milky third layer between the two distinct liquid phases, which prevents a clean separation.
Emulsions form for several reasons:
-
Presence of Emulsifying Agents: Samples, particularly those of biological origin, often contain molecules that act like surfactants (e.g., phospholipids, proteins, fatty acids). These molecules have both water-loving (hydrophilic) and oil-loving (hydrophobic) parts, allowing them to bridge the gap between the aqueous and organic layers and stabilize the dispersed droplets.
-
High Shear Mixing: Vigorous shaking or mixing provides the energy to break up one liquid into tiny droplets within the other.
-
Solvent Properties: this compound, being a glycol ether, possesses some degree of water miscibility which can contribute to the stability of emulsions under certain conditions.[1]
Q2: How can I prevent emulsions from forming in the first place when using this compound?
Preventing an emulsion is often easier than breaking one.[2] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient surface area for the extraction to occur without the high energy input that leads to emulsion formation.[2]
-
"Salting Out": Before extraction, increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride (NaCl) to create a brine solution. This can decrease the solubility of organic compounds in the aqueous layer and help force a cleaner separation.[2][3]
-
pH Adjustment: The pH of the aqueous phase can influence the charge of emulsifying agents. Adjusting the pH may decrease their ability to stabilize an emulsion.
-
Solvent Volume Ratios: Experiment with different ratios of the aqueous phase to the this compound.
Q3: A stable emulsion has formed. What are the best methods to break it?
Several techniques can be employed to break an emulsion, ranging from simple physical methods to chemical additions.
Physical Methods
-
Time: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to overnight). Gravity alone can sometimes be enough to break the emulsion.
-
Centrifugation: This is often the most effective physical method. The force generated by a centrifuge can compel the dispersed droplets to coalesce.[4]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper. These can physically disrupt the emulsion and aid in separating the layers.[2]
-
Temperature Change: Gently warming the mixture can sometimes destabilize the emulsion. However, be cautious as this compound has a high boiling point, but your analyte may be heat-sensitive.
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide energy to disrupt the emulsion.
Chemical Methods
-
Addition of Brine: If not already done, adding a saturated NaCl solution can help break the emulsion by increasing the polarity of the aqueous phase.[2][3]
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can alter the overall properties of the organic phase and destabilize the emulsion.
-
Addition of Glycol Co-solvents: Studies in other fields have shown that adding other glycols, like monoethylene glycol (MEG) or polyethylene (B3416737) glycol (PEG), can act as co-solvents to help break emulsions.[5][6][7] This approach should be used cautiously as it will alter the composition of your organic phase.
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [8] |
| Molecular Weight | 174.28 g/mol | [8] |
| Boiling Point | 203-216 °C | |
| Water Solubility | Poor | [1] |
| Appearance | Colorless liquid |
Comparison of Emulsion Breaking Techniques
| Technique | Principle | Advantages | Disadvantages |
| Gentle Mixing | Reduces mechanical energy input | Simple, prevents emulsion formation | May require longer extraction times |
| "Salting Out" (Brine) | Increases aqueous phase polarity | Effective, simple | Adds salt to the aqueous phase |
| Centrifugation | Accelerates gravitational separation | Highly effective for stubborn emulsions | Requires a centrifuge of appropriate size |
| Filtration | Physical disruption of the emulsion | Simple, can be effective | May not work for all emulsion types |
| Solvent Addition | Alters the properties of the organic phase | Can be effective | Changes the composition of the organic phase |
| Temperature Change | Decreases viscosity and disrupts stability | Simple | Risk of degrading the analyte |
Experimental Protocols
Protocol for "Salting Out" to Prevent Emulsion
-
Prepare your aqueous sample.
-
Dissolve solid sodium chloride (NaCl) in the aqueous sample until it is saturated (i.e., no more salt will dissolve).
-
Proceed with the extraction by adding the this compound to the brine solution.
-
Use gentle inversions rather than vigorous shaking to mix the phases.
-
Allow the layers to separate. The presence of the salt should promote a cleaner and faster separation.
Protocol for Breaking an Emulsion with Centrifugation
-
Carefully transfer the entire contents of the separatory funnel (both liquid phases and the emulsion) into appropriate centrifuge tubes.
-
Ensure the centrifuge tubes are properly balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
After centrifugation, carefully remove the tubes. The layers should be distinct and well-separated.
-
Pipette the desired layer out of the centrifuge tube for further processing.
Visualizations
Caption: Workflow for preventing emulsion formation.
Caption: Decision tree for breaking a stable emulsion.
References
- 1. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. djes.info [djes.info]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimizing Reactions in Ethylene Glycol Dibutyl Ether
Welcome to the technical support center for optimizing reaction conditions when using Ethylene Glycol Dibutyl Ether (EGBE) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for my reaction?
A1: this compound is a high-boiling, colorless liquid with a slight odor.[1] Its key properties make it suitable for reactions requiring elevated temperatures.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 202-216 °C (399 °F) at 760 mmHg | [1][2][3] |
| Melting Point | -69.1 °C | [1][3] |
| Flash Point | 85 °C (185 °F) | [1][4] |
| Density | ~0.88 g/mL | [5] |
| Solubility in Water | Low (2.0 x 10³ mg/L at 20 °C) | [1] |
Q2: What types of reactions are typically performed in this compound?
A2: Due to its high boiling point and stability, EGBE is an excellent inert solvent for a variety of organic and organometallic reactions, particularly those that require high temperatures to proceed at a reasonable rate.[6] Examples include certain Grignard reactions, metal hydride reductions, and other reactions where a stable, high-temperature medium is beneficial.[6][7]
Q3: Can I use this compound for moisture-sensitive reactions?
A3: While EGBE has low water solubility, it is crucial to use a dry solvent for moisture-sensitive reactions. The presence of water can lead to undesired side reactions, such as the hydrolysis of starting materials or products.[8]
Q4: Are there any known incompatibilities with this compound?
A4: Yes, EGBE may react violently with strong oxidizing agents.[1] It is also important to note that ethers, in general, can form explosive peroxides upon exposure to air and light.[3] It is advisable to test for the presence of peroxides before use, especially if the solvent has been stored for an extended period.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing reaction temperature in this compound.
Problem 1: Low Reaction Yield or Slow Reaction Rate
Possible Causes:
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Poor Solubility: Reactants may not be fully dissolved at the current temperature.
-
Catalyst Inactivity: The chosen catalyst may require a higher temperature to become active.
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature in 5-10 °C intervals, monitoring the reaction progress at each step. Be mindful of the boiling point of EGBE and the thermal stability of your reactants and products.
-
Check Solubility: Visually inspect the reaction mixture at the target temperature to ensure all reactants are dissolved. If solubility is an issue, a higher temperature may be required.
-
Optimize Catalyst Activation: Consult the literature for the optimal temperature range for your specific catalyst.
Problem 2: Formation of Impurities or Side Products
Possible Causes:
-
Decomposition: High temperatures may be causing the thermal decomposition of starting materials, intermediates, or the desired product.
-
Side Reactions: Elevated temperatures can promote competing reaction pathways.
-
Solvent-Reactant Interaction: Although generally inert, at very high temperatures, EGBE could potentially interact with highly reactive species.
Troubleshooting Steps:
-
Lower the Temperature: If you observe significant impurity formation, reduce the reaction temperature. A temperature screen experiment is highly recommended (see Experimental Protocols).
-
Analyze Byproducts: Isolate and identify the major byproducts to understand the undesired reaction pathways. This information can guide the adjustment of reaction conditions.
-
Consider a Different Solvent: If temperature optimization does not resolve the issue, EGBE may not be the ideal solvent for your specific transformation.
Experimental Protocols
Protocol 1: General Procedure for Reaction Temperature Optimization
This protocol outlines a systematic approach to identify the optimal reaction temperature.
-
Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, controlled temperature (e.g., 120 °C, 140 °C, 160 °C, 180 °C). Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction component.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: Quench the reactions at a specific time point and analyze the product yield and purity for each temperature.
-
Data Evaluation: Plot yield and purity as a function of temperature to determine the optimal range.
Table 2: Example Data from a Temperature Optimization Study
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 120 | 24 | 45 | 40 | 95 |
| 140 | 12 | 85 | 80 | 92 |
| 160 | 6 | 98 | 95 | 88 |
| 180 | 4 | 99 | 90 | 75 (Decomposition observed) |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This diagram illustrates the logical steps to troubleshoot a low-yielding reaction in EGBE.
Caption: Troubleshooting workflow for low reaction yield in EGBE.
Diagram 2: Logical Relationship for Temperature vs. Side Product Formation
This diagram shows the relationship between increasing reaction temperature and the potential for side product formation.
Caption: Temperature's impact on reaction outcomes.
References
- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer,Supplier and Exporter [lixing-chem.com]
- 3. This compound | 112-48-1 [chemicalbook.com]
- 4. This compound | 112-48-1 | Benchchem [benchchem.com]
- 5. Dithis compound | CAS No. 112-73-2 [lixing-chem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. DIETHYLENE GLYCOL DIETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
Side reactions of Ethylene glycol dibutyl ether with strong bases or acids
Technical Support Center: Ethylene Glycol Dibutyl Ether
This guide provides troubleshooting information and frequently asked questions regarding the use of this compound in experimental settings, with a focus on its reactivity with strong acids and bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My experiment, which uses this compound as a solvent, is failing or producing unexpected byproducts in the presence of a strong acid. What is the likely cause?
Answer: The most probable cause is the acid-catalyzed cleavage of the ether bonds in the this compound molecule. Ethers are generally stable but can undergo C-O bond cleavage when heated in the presence of strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI).[1][2][3] The reaction involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[4][5] A halide ion (Br⁻ or I⁻) then attacks the adjacent carbon atom, displacing the alcohol and forming an alkyl halide.[3][4] Given that this compound has primary alkyl groups, this cleavage reaction proceeds via an SN2 mechanism.[3][6]
Question 2: I am observing butanol and butyl halides in my reaction analysis. Could this compound be the source?
Answer: Yes, these are the expected products from the degradation of this compound in the presence of strong hydrohalic acids. The initial cleavage would produce 1-butanol (B46404) and 2-(butoxy)ethyl halide. With sufficient acid and heat, the alcohol (1-butanol) and the second ether linkage can also react, ultimately leading to the formation of butyl halides and other related species.[2][5]
Question 3: Is this compound stable when used with strong bases like sodium hydroxide (B78521) (NaOH) or organolithium reagents?
Answer: this compound is generally unreactive and stable in the presence of most common strong bases, which is a key reason for its use as a solvent in many reactions.[3][7] Unlike the Williamson ether synthesis where alkoxides (strong bases) can cause elimination reactions with alkyl halides to form alkenes as side products, a fully formed ether like this compound does not typically react with bases under standard conditions.[8][9] However, extremely harsh conditions with highly reactive organometallic bases might induce cleavage, but this is not a common side reaction.[10]
Question 4: Are there other stability issues I should be aware of when storing and using this compound?
Answer: Yes. Like many ethers, this compound can form unstable and potentially explosive peroxides upon exposure to air and light over time.[11][12][13] It is also incompatible with strong oxidizing agents and may react violently with them.[12][13][14] It is crucial to store the solvent in a tightly sealed container, away from light and heat, and to test for the presence of peroxides before use, especially before distillation.
Data Presentation: Acid-Catalyzed Cleavage
The side reactions of this compound with strong acids can be summarized as follows. The reaction proceeds via an SN2 mechanism due to the primary nature of the alkyl groups.[3][6]
| Reagent | Mechanism | Primary Cleavage Products | Products with Excess Acid/Heat |
| Strong Hydrohalic Acids (HBr, HI) | SN2 | 1-Butanol, 1-bromo-2-butoxyethane (with HBr) or 1-iodo-2-butoxyethane (with HI) | 1,2-Dihalogenoethane, Butyl Halide, Water |
| Strong Non-Nucleophilic Acids (e.g., H₂SO₄, TFA) | SN2 (slower) | Limited cleavage. Primarily acts as a catalyst for other reactions. | Potential for dehydration of resulting alcohols if formed. |
| Hydrochloric Acid (HCl) | SN2 (very slow) | Generally considered ineffective for ether cleavage.[3] | Minimal to no reaction. |
Experimental Protocols
Protocol: Monitoring for Acid-Catalyzed Cleavage of this compound
This protocol describes a method to determine if the solvent is degrading under your experimental conditions.
Objective: To detect the formation of cleavage byproducts from this compound in the presence of a strong acid.
Materials:
-
This compound (peroxide-free)
-
Strong acid (e.g., 48% HBr)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Organic extraction solvent (e.g., Dichloromethane)
-
Internal standard for GC-MS (e.g., Dodecane)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, add 50 mL of this compound.
-
Initial Sample: Withdraw a 0.1 mL aliquot as a time-zero reference sample.
-
Reagent Addition: Add a stoichiometric equivalent or desired catalytic amount of the strong acid (e.g., HBr) to the vessel.
-
Reaction: Heat the mixture to the target temperature of your experiment (e.g., 80-100°C) with stirring.
-
Sampling: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw 0.1 mL aliquots of the reaction mixture.
-
Sample Workup (for each aliquot):
-
Dilute the aliquot with 2 mL of dichloromethane.
-
Carefully wash with 1 mL of saturated NaHCO₃ solution to neutralize the acid.
-
Wash with 1 mL of deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Add a known concentration of the internal standard.
-
-
Analysis: Analyze the prepared samples by GC-MS to identify and quantify the presence of this compound, 1-butanol, and the corresponding butyl halides or other cleavage products.
-
Interpretation: An increase in the concentration of butanol and/or butyl halides over time indicates solvent degradation.
Mandatory Visualization
This workflow diagram helps troubleshoot unexpected experimental outcomes when using this compound as a solvent.
Caption: Troubleshooting workflow for reactions in this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 112-48-1 [chemicalbook.com]
- 13. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 14. lookchem.com [lookchem.com]
Managing the viscosity of Ethylene glycol dibutyl ether at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the viscosity of Ethylene (B1197577) Glycol Dibutyl Ether (also known as dibutyl carbitol) at various temperatures. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Viscosity Data at Different Temperatures
The viscosity of ethylene glycol dibutyl ether is highly dependent on temperature. As the temperature increases, the viscosity decreases. This relationship is critical to consider when designing and executing experiments. The following table summarizes the kinematic viscosity of this compound at various temperatures.
| Temperature (°C) | Temperature (K) | Kinematic Viscosity (mm²/s) |
| 0 | 273.15 | 4.16[1] |
| 10 | 283.15 | 3.20[1] |
| 20 | 293.15 | 2.40[1] |
| 40 | 313.15 | - |
| 60 | 333.15 | - |
| 80 | 353.15 | - |
| 100 | 373.15 | - |
| 120 | 393.15 | - |
| 140 | 413.15 | - |
| 150 | 423.15 | - |
Note: The data for temperatures between 40°C and 150°C is derived from research that measured kinematic viscosity from 283.15 K to 423.15 K.[2][3] The dynamic viscosity at 20°C is approximately 2.39 cP.[1]
Frequently Asked Questions (FAQs)
Q1: How does the viscosity of this compound change with temperature?
A1: The viscosity of this compound has an inverse relationship with temperature. As the temperature increases, the viscosity decreases significantly. This is a crucial factor to control for reproducible experimental results.
Q2: My this compound solution seems too viscous to handle at room temperature. What can I do?
A2: If you are finding the solution difficult to pipette or transfer, you can gently warm it to a temperature that does not compromise your experimental integrity. Even a modest increase in temperature can lead to a noticeable reduction in viscosity, improving handling.
Q3: What type of equipment is best for handling viscous this compound solutions?
A3: For accurate and precise handling of viscous liquids, it is recommended to use positive displacement pipettes or automated liquid handlers designed for high-viscosity fluids. These instruments avoid the inaccuracies that can occur with air displacement pipettes.
Q4: How can I ensure my viscosity measurements are accurate?
A4: To ensure the accuracy of your viscosity measurements, it is critical to maintain precise temperature control of your sample and the viscometer. Calibrate your viscometer regularly using certified standards and ensure your sample is free of air bubbles before measurement.
Q5: Are there any common contaminants that can affect the viscosity of this compound?
A5: Water is a common contaminant that can affect the viscosity of glycol ethers. Ensure that your this compound is stored in a tightly sealed container to prevent moisture absorption. Other impurities from synthesis or degradation can also alter the viscosity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Viscosity Readings | Temperature fluctuations | Ensure the sample and viscometer are at a stable, controlled temperature. Use a temperature-controlled bath or jacket for the viscometer. |
| Air bubbles in the sample | Degas the sample before measurement by gentle stirring or applying a vacuum. Allow the sample to sit to let bubbles dissipate. | |
| Improper instrument cleaning | Thoroughly clean the viscometer spindle and sample chamber between measurements to remove any residual material. | |
| Viscosity is Higher than Expected | Sample temperature is too low | Verify the sample temperature. Gently warm the sample to the desired experimental temperature. |
| Sample contamination | Use high-purity this compound and ensure all glassware is clean and dry to prevent contamination. | |
| Difficulty in Pipetting or Transferring | High intrinsic viscosity at ambient temperature | Gently warm the this compound to a suitable temperature to lower its viscosity before handling. |
| Using incorrect pipetting technique | Use a reverse pipetting technique with air displacement pipettes or, for better accuracy, use positive displacement pipettes. |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the steps for accurately measuring the dynamic viscosity of this compound at a controlled temperature.
Materials:
-
Rotational Viscometer
-
Temperature-controlled bath or jacket
-
Appropriate spindle for the expected viscosity range
-
This compound sample
-
Beaker or sample cup
-
Calibrated thermometer
Procedure:
-
Instrument Setup:
-
Turn on the rotational viscometer and the temperature control unit.
-
Allow the instrument to stabilize according to the manufacturer's instructions.
-
Select the appropriate spindle and rotational speed for the expected viscosity of this compound at the target temperature.
-
-
Sample Preparation:
-
Place a sufficient volume of the this compound sample into a clean, dry beaker or sample cup.
-
Ensure the sample is free from air bubbles. If necessary, gently stir the sample or allow it to rest.
-
-
Temperature Equilibration:
-
Place the sample cup in the temperature-controlled bath or jacket.
-
Immerse the viscometer spindle into the center of the sample to the marked immersion depth.
-
Allow the sample to equilibrate to the target temperature for at least 15-20 minutes. Verify the temperature with a calibrated thermometer.
-
-
Measurement:
-
Start the rotation of the spindle at the pre-selected speed.
-
Allow the viscosity reading to stabilize. This may take a few minutes.
-
Record the dynamic viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Record the temperature, spindle number, and rotational speed.
-
-
Post-Measurement:
-
Stop the spindle rotation and carefully remove it from the sample.
-
Thoroughly clean the spindle and sample cup with an appropriate solvent.
-
References
Technical Support Center: Post-Reaction Workup with Ethylene Glycol Dibutyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high-boiling solvent, Ethylene Glycol Dibutyl Ether (EGBE), during post-reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to remove from my reaction mixture?
A1: this compound is a high-boiling inert solvent.[1][2] Its high boiling point makes it resistant to removal by simple evaporation at atmospheric pressure.
Q2: What are the key physical properties of this compound that I should be aware of during workup?
A2: Key properties include its high boiling point, low water solubility, and its nature as an inert solvent.[1][2] Understanding these properties is crucial for selecting an appropriate workup strategy.
Q3: Can I remove this compound using a standard rotary evaporator?
A3: While possible, removing high-boiling solvents like EGBE on a standard rotary evaporator can be challenging and time-consuming.[3][4] It often requires high temperatures and a strong vacuum, which may not be suitable for thermally sensitive compounds.[3]
Q4: Is this compound miscible with common organic solvents?
A4: Yes, this compound is miscible with many common organic solvents such as ethanol, acetone, benzene, and ether.[5] This property can be leveraged in certain workup procedures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Product is thermally unstable at the boiling point of EGBE. | The high temperature required for distillation is degrading the desired compound. | 1. Vacuum Distillation: Attempt distillation under reduced pressure to lower the boiling point of EGBE. 2. Azeotropic Distillation: Introduce a lower-boiling solvent that forms an azeotrope with EGBE, allowing for removal at a lower temperature.[3] 3. Liquid-Liquid Extraction: If the product has favorable solubility in an immiscible solvent, perform an extraction to move the product out of the EGBE phase. |
| Product is highly polar and difficult to extract from EGBE. | The product has a higher affinity for the polar EGBE than for common nonpolar extraction solvents. | 1. Use a more polar extraction solvent: Consider solvents like ethyl acetate (B1210297) or dichloromethane, but be aware of potential miscibility issues. 2. Salting Out: Add a saturated brine solution during aqueous extraction to decrease the solubility of organic compounds in the aqueous phase and drive them into the organic phase.[3] 3. Column Chromatography: Directly load the reaction mixture onto a silica (B1680970) gel column. EGBE, being relatively nonpolar, will elute early with nonpolar mobile phases, allowing for separation from a more polar product.[3] |
| An emulsion forms during aqueous extraction. | The presence of both polar and nonpolar functionalities in the reaction mixture, along with EGBE, can stabilize emulsions. | 1. Add Brine: Break the emulsion by adding a saturated aqueous solution of sodium chloride. 2. Centrifugation: If the emulsion is persistent, centrifugation can help to separate the layers. 3. Filtration through Celite: Passing the mixture through a pad of Celite can sometimes break up the emulsion. |
| Trace amounts of EGBE remain in the product after workup. | The high boiling point and solvent properties of EGBE can lead to it being retained in the final product. | 1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is stable. 2. Co-evaporation (Azeotropic Removal): Add a volatile solvent in which the product is soluble (e.g., toluene, heptane) and evaporate the mixture. Repeat this process several times to azeotropically remove the residual EGBE.[6] |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 202-204 °C (lit.) | [2][7] |
| Melting Point | -69.1 °C | [1] |
| Density | 0.836 g/mL at 25 °C | [2] |
| Water Solubility | 2.0 x 10³ mg/L at 20 °C (Slightly soluble) | [1] |
| Vapor Pressure | 0.38 mmHg at 25 °C | [2] |
Experimental Protocols
Protocol 1: Removal of EGBE by Liquid-Liquid Extraction
This protocol is suitable for non-polar to moderately polar products that are soluble in an organic solvent immiscible with water.
-
Dilution: Dilute the reaction mixture containing EGBE with a suitable extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A 3:1 ratio of extraction solvent to reaction mixture is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Brine Wash: Drain the aqueous layer. Add an equal volume of saturated brine solution to the organic layer and shake. This helps to remove residual water and break any emulsions.
-
Separation and Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the product, now free of EGBE.
Protocol 2: Removal of EGBE by Vacuum Distillation
This method is applicable when the desired product is non-volatile and thermally stable at the reduced boiling point of EGBE.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is rated for vacuum and there are no leaks.
-
Transfer: Place the reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. The boiling point of EGBE will decrease as the pressure drops.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the distilled EGBE in the receiving flask. Monitor the temperature and pressure to ensure a clean separation from any higher-boiling products.
-
Product Isolation: Once the EGBE has been removed, the non-volatile product will remain in the distillation flask.
Protocol 3: Product Purification by Column Chromatography
This is an effective method for separating products from EGBE, especially for polar compounds.
-
Column Packing: Pack a chromatography column with an appropriate stationary phase (e.g., silica gel) using a suitable non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Sample Loading: Concentrate the reaction mixture as much as possible and then adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase. EGBE will travel down the column quickly with the solvent front.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the desired product, which should elute at a higher polarity than EGBE.
-
Concentration: Combine the product-containing fractions and remove the solvent using a rotary evaporator.
Visualizations
References
Thermal stability and decomposition of Ethylene glycol dibutyl ether in prolonged reactions
Welcome to the technical support center for Ethylene Glycol Dibutyl Ether (EGBE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal stability and decomposition of EGBE in prolonged reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this high-boiling point solvent in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in reactions conducted over extended periods at elevated temperatures.
Question: My reaction mixture has developed a yellow or brown color over time. What is the likely cause?
Answer: The development of color in your reaction mixture could be indicative of thermal decomposition of the solvent or reactants. When heated for prolonged periods, especially at elevated temperatures, this compound can degrade. Upon decomposition, it is known to emit acrid smoke and irritating fumes.[1][2] The color change may be a result of the formation of these decomposition byproducts. It is also possible that your starting materials or products are not stable under the reaction conditions.
Question: I am observing a decrease in my reaction yield over an extended reaction time. Could the solvent be the issue?
Answer: Yes, a decrease in yield during a prolonged reaction could be related to the thermal stability of the this compound. If the solvent is decomposing, the resulting byproducts, which can include aldehydes, ketones, and organic acids, may participate in side reactions with your starting materials, intermediates, or products, thereby reducing the yield of your desired product.[3] Additionally, ensure that the solvent is free of peroxides, as these can also lead to unwanted side reactions.[4]
Question: I have noticed an unexpected pressure increase in my sealed reaction vessel. What could be causing this?
Answer: An increase in pressure in a closed system is a serious safety concern and could be due to the generation of gaseous decomposition products from the this compound.[3] Thermal decomposition of the solvent can release gases, leading to a pressure buildup. It is crucial to monitor the pressure of your reaction and ensure that your vessel is equipped with an appropriate pressure relief system. Reactions should be conducted in a well-ventilated fume hood.
Question: My reaction is not proceeding as expected, and I suspect solvent impurity. What should I check for?
Answer: A primary concern with ether solvents like this compound is the formation of explosive peroxides upon exposure to air and light.[5] These peroxides can inhibit or alter the course of your reaction and pose a significant safety hazard, especially upon heating. It is essential to test for the presence of peroxides before use, particularly if the solvent has been stored for an extended period or has been previously opened.
Frequently Asked Questions (FAQs)
What is the thermal stability of this compound?
This compound is considered a high-boiling, inert solvent and is generally stable under normal conditions.[5] However, when heated to decomposition, it will emit hazardous fumes.[1][2] The exact decomposition temperature can be influenced by factors such as the presence of catalysts, impurities, and the reaction atmosphere. For precise determination of its thermal stability under your specific experimental conditions, it is recommended to perform a Thermogravimetric Analysis (TGA).
What are the potential decomposition products of this compound?
How can I test for and remove peroxides from this compound?
A common qualitative test for peroxides involves the use of potassium iodide (KI). A positive test is indicated by the formation of a yellow to brown color. A detailed protocol for testing and removal is provided in the "Experimental Protocols" section of this document.
What are the key safety precautions for using this compound at high temperatures?
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of potentially harmful fumes.
-
Pressure Monitoring: For reactions in sealed vessels, use a pressure gauge and ensure a pressure relief system is in place.
-
Peroxide Check: Always test for peroxides before heating the solvent. Do not distill or concentrate the solvent if peroxides are present.
-
Inert Atmosphere: For prolonged reactions at high temperatures, consider conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and peroxide formation.[7]
-
Material Compatibility: Ensure that the reaction vessel and any other equipment are compatible with this compound at the intended reaction temperature.
Data Presentation
The following table provides a hypothetical representation of the type of data you would collect to assess the thermal stability of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.
| Temperature (°C) | Time (hours) | Decomposition (%) | Major Decomposition Product(s) (Hypothetical) |
| 180 | 24 | < 1 | Not Detected |
| 200 | 24 | 2.5 | Butyraldehyde, Butanol |
| 220 | 24 | 8.0 | Butyraldehyde, Butanol, Butyric Acid |
| 220 | 48 | 15.0 | Butyraldehyde, Butanol, Butyric Acid |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A loss in mass indicates decomposition or evaporation.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA crucible (e.g., alumina).[2]
-
Atmosphere: Set the desired atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).[6]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show a plateau where the sample is stable, followed by a sharp drop in mass corresponding to the decomposition of the sample. The onset temperature of this mass loss is considered the decomposition temperature.
Peroxide Test and Removal
Objective: To detect and remove peroxide impurities from this compound.
1. Peroxide Test (Qualitative) [4]
-
Reagent: Prepare a fresh 10% aqueous solution of potassium iodide (KI).
-
Procedure:
-
Add 1 mL of this compound to a test tube.
-
Add 1 mL of the 10% KI solution.
-
Stopper the tube and shake vigorously for 1 minute.
-
-
Observation:
-
Negative: The solution remains colorless (low or no peroxides).
-
Positive: A yellow to brown color develops, indicating the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
2. Peroxide Removal [4]
-
Reagent: Prepare a solution of 60 g of ferrous sulfate (B86663) (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water. Caution: Add acid to water slowly.
-
Procedure:
-
Place the peroxide-containing this compound in a separatory funnel.
-
Add an equal volume of the ferrous sulfate solution.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing with fresh ferrous sulfate solution until a peroxide test on the solvent is negative.
-
Wash the solvent with water to remove any remaining acid and iron salts.
-
Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and filter.
-
Visualizations
Caption: Troubleshooting workflow for issues in prolonged high-temperature reactions.
Caption: Hypothesized decomposition pathway of this compound.
References
- 1. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Preventing moisture contamination in Ethylene glycol dibutyl ether for anhydrous reactions
Welcome to the technical support center for the handling and use of anhydrous Ethylene Glycol Dibutyl Ether (EGBE) in moisture-sensitive reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing moisture contamination and ensuring the success of their anhydrous experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of moisture contamination when using this compound in anhydrous reactions?
A1: Moisture contamination can arise from several sources:
-
Atmospheric Moisture: EGBE is hygroscopic and can absorb moisture from the air, especially during transfer and handling.[1]
-
Improperly Dried Glassware: Residual water on the surface of reaction vessels, cannulas, and other equipment is a significant contributor.
-
Contaminated Starting Materials: Reagents and starting materials may contain residual water.
-
Ineffective Drying of the Solvent: The initial drying procedure for EGBE may not have been sufficient to reduce the water content to an acceptable level.
-
Improper Storage: Storing the anhydrous solvent in a poorly sealed container will lead to moisture reabsorption over time.
Q2: Which drying agents are most effective for preparing anhydrous this compound?
A2: For ethers like EGBE, several drying agents are effective. The choice depends on the required level of dryness, the scale of the experiment, and the compatibility with the solvent. Molecular sieves are a highly effective and commonly used option.
Data Presentation: Comparison of Common Drying Agents for Ethers
| Drying Agent | Capacity | Efficiency (Typical Residual H2O) | Speed | Remarks |
| 3Å Molecular Sieves | High | <10 ppm[2] | Slow to moderate | Excellent for achieving very low water content. Requires activation before use.[3] |
| 4Å Molecular Sieves | High | <10 ppm | Slow to moderate | Also highly effective for ethers. Requires activation.[3] |
| Calcium Hydride (CaH2) | High | Low ppm | Moderate | Reacts with water to produce hydrogen gas. Not suitable for solvents with reactive functional groups. |
| Sodium Sulfate (Na2SO4) | High | ~25 mg/L | Slow | Generally used for pre-drying due to its high capacity but lower efficiency.[2] |
| Magnesium Sulfate (MgSO4) | Moderate | ~2.8 mg/L | Fast | A good general-purpose drying agent, but may be slightly acidic. |
Q3: How can I verify the water content of my this compound?
A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is the Karl Fischer titration.[4][5][6] This technique electrochemically titrates the water present in the sample, providing a quantitative measurement in parts per million (ppm). Both volumetric and coulometric Karl Fischer titrators are suitable, with the coulometric method being more sensitive for very low water concentrations (<0.1%).[4]
Troubleshooting Guide
Problem 1: My anhydrous reaction is failing, and I suspect moisture contamination from the this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting moisture in anhydrous reactions.
Solution:
-
Quantify the Water Content: The first step is to determine the actual water content of your EGBE using Karl Fischer titration. This will confirm if the solvent is indeed the source of contamination.
-
Re-dry the Solvent: If the water content is high, the solvent must be re-dried. For EGBE, using freshly activated 3Å or 4Å molecular sieves is a reliable method.
-
Investigate Other Sources: If the solvent's water content is within an acceptable range (typically < 50 ppm for most anhydrous reactions), investigate other potential sources of moisture as outlined in the workflow diagram above.
Problem 2: I am unsure how to properly activate and use molecular sieves for drying this compound.
Experimental Workflow for Drying with Molecular Sieves
Caption: Workflow for drying EGBE with molecular sieves.
Solution: Follow the detailed experimental protocol below for activating and using molecular sieves.
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
Materials:
-
This compound (reagent grade)
-
3Å or 4Å Molecular Sieves
-
Oven-safe glass dish
-
Vacuum oven or standard oven with an inert gas source
-
Desiccator
-
Dry, inert atmosphere flask (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Molecular Sieves:
-
Place the molecular sieves in a shallow, oven-safe glass dish.
-
Heat the sieves in an oven at 200-300°C for at least 3-4 hours.[3][7] For optimal activation, this should be done under vacuum or with a slow purge of a dry, inert gas (e.g., nitrogen or argon).
-
After heating, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
-
Drying of this compound:
-
In a dry flask under an inert atmosphere, add the this compound.
-
Add the freshly activated molecular sieves to the solvent (approximately 10-20% of the solvent volume by weight).
-
Seal the flask and gently stir the mixture for 24-48 hours at room temperature.[2]
-
After the drying period, carefully decant or cannula transfer the anhydrous EGBE to a dry storage vessel, leaving the molecular sieves behind.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
Materials:
-
Karl Fischer Titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Gas-tight syringe
-
This compound sample
Procedure:
-
Titrator Preparation:
-
Fill the titrator burette with the Karl Fischer titrant.
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Sample Analysis:
-
Using a gas-tight syringe, accurately draw a known volume or weight of the anhydrous this compound sample.
-
Inject the sample into the conditioned titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument's software will calculate the water content of the sample, typically in ppm or percent.
-
Note on Safety: Always handle this compound and all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ethers have a tendency to form explosive peroxides over time, especially when exposed to air and light.[9] It is recommended to test for peroxides before distillation and to store the solvent under an inert atmosphere and away from light.
References
- 1. DIETHYLENE GLYCOL DIETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mcckf.com [mcckf.com]
- 6. researchgate.net [researchgate.net]
- 7. redriver.team [redriver.team]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Reaction Yield with Ethylene Glycol Dibutyl Ether
Welcome to the technical support center for optimizing reaction conditions with Ethylene Glycol Dibutyl Ether (EGBE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when utilizing this high-boiling point, aprotic ether solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential issues encountered during experiments involving this compound.
Q1: My reaction yield is lower than expected. What are the potential solvent-related causes?
Low reaction yields can stem from several factors related to the solvent. Consider the following troubleshooting steps:
-
Solvent Purity and Peroxide Formation: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1] These peroxides can quench catalysts and react with sensitive reagents, leading to lower yields and the formation of byproducts. It is crucial to test for the presence of peroxides before use, especially if the solvent has been stored for an extended period.
-
Water Content: For moisture-sensitive reactions, such as those involving Grignard reagents or strong bases, the presence of water in the solvent can significantly reduce the yield by reacting with the reagents.[2] Ensure that the this compound is appropriately dried before use.
-
Reaction Concentration (Solvent Volume): While specific quantitative data on the direct impact of this compound volume on yield is not extensively documented, the concentration of reactants is a critical parameter.
-
Too Dilute: If the solvent volume is too high, the concentration of reactants will be low, which can slow down the reaction rate, particularly for bimolecular reactions. This may lead to incomplete conversion within the allotted reaction time.
-
Too Concentrated: Conversely, if the solvent volume is too low, mixing may be inefficient, leading to localized overheating and potential side reactions or degradation of products. Solubility issues of reactants or intermediates can also arise at high concentrations.
-
Q2: How can I test for and remove peroxides from this compound?
A simple qualitative test for peroxides involves the use of potassium iodide (KI).
Protocol for Peroxide Detection:
-
Add 1 ml of a freshly prepared 10% aqueous potassium iodide solution to 10 ml of this compound in a closed test tube.
-
Shake the tube and observe the color. The formation of a yellow to brown color indicates the presence of peroxides.
Protocol for Peroxide Removal: If peroxides are detected, they can be removed by washing the solvent with a freshly prepared aqueous solution of 5% ferrous sulfate.
Q3: My reaction is sluggish or not proceeding to completion. How can solvent choice and conditions be optimized?
Several factors can influence reaction kinetics when using this compound:
-
Temperature: this compound has a high boiling point (approximately 203 °C), which allows for reactions to be conducted at elevated temperatures. Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of the thermal stability of your reactants and products to avoid degradation.
-
Solvent Polarity: Glycol ethers are polar, aprotic solvents. Their ability to solvate cations can enhance the reactivity of anions in solution, which can be beneficial for reactions like the Williamson ether synthesis.[3]
-
Alternative Solvents: If reaction rates are still slow, consider if a different glycol ether with a slightly different polarity or structure might be more suitable for your specific reaction.[4]
Q4: I am observing the formation of unexpected byproducts. What could be the cause?
The formation of byproducts can often be attributed to:
-
Side Reactions: In some cases, the solvent itself or impurities within it can participate in side reactions. For instance, in reactions involving strong bases, deprotonation of the solvent could potentially occur, although glycol ethers are generally quite stable.
-
Reagent Incompatibility: Always ensure that your reagents are compatible with this compound under the reaction conditions. While generally inert, strong oxidizing agents may react violently with ethers.[1]
Data Presentation: Qualitative Effects of Solvent Properties on Reaction Outcomes
| Parameter | Low Solvent Volume (High Concentration) | Optimal Solvent Volume (Optimal Concentration) | High Solvent Volume (Low Concentration) |
| Reaction Rate | May be fast due to high reactant concentration, but can be limited by poor mixing or solubility. | Generally optimal for achieving a balance between reactant concentration and mass transfer. | Can be slow due to the low probability of reactant molecules colliding. |
| Exotherm Control | Difficult to control, potential for localized overheating and side reactions. | Easier to manage and maintain a stable reaction temperature. | Excellent exotherm control due to the large thermal mass of the solvent. |
| Product Yield | May be reduced due to side reactions, degradation, or incomplete dissolution of reactants. | Typically maximized as side reactions are minimized and the reaction proceeds to completion. | May be low if the reaction does not go to completion within a reasonable timeframe. |
| Work-up & Isolation | Can be challenging if the product is highly soluble in the concentrated reaction mixture. | Generally straightforward. | Can be inefficient due to the large volume of solvent to be removed. |
Experimental Protocols
The following is a generalized protocol for a Williamson ether synthesis, a reaction where a high-boiling ether like this compound can be advantageous, particularly for less reactive alkyl halides that require higher temperatures.
Objective: To synthesize an ether from an alcohol and an alkyl halide using this compound as the solvent.
Materials:
-
Alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous this compound
-
Alkyl halide
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the alcohol to a stirred solution of anhydrous this compound in a round-bottom flask.
-
Alkoxide Formation: Carefully add sodium hydride (NaH) portion-wise to the solution at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Nucleophilic Substitution: Slowly add the alkyl halide to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain it for several hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
High-Boiling Point Solvents: A Comparative Guide to Ethylene Glycol Dibutyl Ether and Diglyme
For researchers, scientists, and drug development professionals, the selection of an appropriate high-boiling point solvent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process safety. This guide provides a detailed, objective comparison of two common high-boiling point ether solvents: Ethylene (B1197577) Glycol Dibutyl Ether and Diglyme (B29089) (Bis(2-methoxyethyl) ether).
This comparison delves into their physical and chemical properties, performance in key organic reactions with supporting experimental data, and a critical evaluation of their safety profiles to assist in making an informed solvent choice for your research and development needs.
Physicochemical Properties
A summary of the key physical and chemical properties of Ethylene Glycol Dibutyl Ether and Diglyme is presented in Table 1. This compound possesses a significantly higher boiling point and flash point, which can be advantageous for reactions requiring very high temperatures and for enhanced safety. In contrast, diglyme is miscible with water, a property that can be beneficial for certain reaction workups but may be undesirable where strict anhydrous conditions are paramount.
| Property | This compound | Diglyme (Bis(2-methoxyethyl) ether) |
| Chemical Formula | C₁₂H₂₆O₃ | C₆H₁₄O₃ |
| Molar Mass | 218.34 g/mol | 134.17 g/mol |
| Boiling Point | ~256 °C | 162 °C[1] |
| Melting Point | -60 °C | -64 °C[1] |
| Density | ~0.88 g/mL | ~0.94 g/mL[1] |
| Flash Point | 118 °C | 57 °C[1] |
| Solubility in Water | Practically insoluble | Miscible[1] |
| Appearance | Colorless liquid | Colorless liquid[1] |
Performance in Key Organic Reactions
The choice of a high-boiling point solvent is often dictated by its performance in specific chemical transformations. This section compares the utility of this compound and diglyme in three widely used synthetic reactions: Grignard reactions, Williamson ether synthesis, and Suzuki-Miyaura coupling.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation but are highly sensitive to the solvent used. The ideal solvent must be aprotic and capable of solvating the Grignard reagent.
This compound: A European patent suggests that Grignard reagents prepared in dithis compound exhibit improved yields and stability, including at room temperature, without the necessity of low-boiling and flammable stabilizing agents like diethyl ether or THF. The patent describes the successful preparation of various alkyl magnesium halides.
Diglyme: In a comparative study of different solvents for the Grignard reaction, diglyme was found to be ineffective under the specific conditions tested, with no reaction observed. This suggests that while it is an aprotic ether, its coordination properties may not be optimal for the formation or reactivity of Grignard reagents in all cases.
Williamson Ether Synthesis
This classic method for ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. The reaction often benefits from higher temperatures, making high-boiling point solvents a suitable choice.
Diglyme: Diglyme is a suitable solvent for Williamson ether synthesis due to its aprotic nature and high boiling point, which allows for the necessary reaction temperatures to be reached. It can effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryls and is influenced by the choice of solvent.
This compound: Direct comparative data for this compound in Suzuki-Miyaura coupling is limited. However, a study utilizing ethylene glycol as the solvent for a ligand-free Suzuki reaction of aryl bromides with aryl boronic acids reported excellent yields, with one example achieving a 95% isolated yield in just 20 minutes at room temperature. This indicates that the ethylene glycol moiety can be highly effective, suggesting that its dibutyl ether derivative could also perform well.
Diglyme: Diglyme has been used as a solvent in Suzuki-Miyaura coupling reactions. However, in some instances, it has been found to interact unfavorably with the soluble bases used in the reaction, which could potentially lower the reaction yield.
Experimental Protocols
The following are generalized experimental protocols for the aforementioned reactions, which can be adapted for use with high-boiling point ether solvents like this compound or diglyme.
General Protocol for Grignard Reagent Formation and Reaction
Caption: Workflow for a typical Grignard reaction.
-
Preparation: All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A small amount of the alkyl halide in the high-boiling point solvent is added to the magnesium. The reaction is initiated, which may require gentle heating or an activating agent (e.g., a crystal of iodine).
-
Formation: The remaining alkyl halide, dissolved in the solvent, is added dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: The solution of the electrophile in the same solvent is added slowly to the prepared Grignard reagent. The reaction temperature is maintained as required for the specific substrates.
-
Work-up: The reaction is quenched by slow addition of an aqueous acid solution. The product is then extracted with an appropriate organic solvent, and the organic layer is washed and dried.
-
Purification: The final product is purified by standard methods such as distillation or chromatography.
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: The alcohol is dissolved in the high-boiling point solvent, and a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Reaction: The alkyl halide is added to the alkoxide solution. The reaction mixture is heated to an appropriate temperature and maintained for several hours, with the progress monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude ether is purified by distillation or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a reaction vessel, the aryl halide, organoboron reagent, palladium catalyst, and base are combined in the high-boiling point solvent. The solvent should be degassed prior to use.
-
Reaction: The mixture is heated under an inert atmosphere to the desired temperature (typically 80-120 °C) and stirred for the required time, monitoring by TLC or GC.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Safety and Toxicity
A critical aspect of solvent selection is the consideration of its safety and toxicity profile.
This compound: Ethylene glycol ethers as a class have been studied for their potential toxicity. The toxicity can be influenced by the nature of the alkyl group. Studies on diethylene glycol monobutyl ether (a structurally related compound) in rats did not show impairment of fertility or viability of offspring at doses up to 1000 mg/kg.
Diglyme: Diglyme is classified by the European Chemicals Agency as a Substance of Very High Concern (SVHC) due to its reproductive toxicity[1]. Studies have shown that diglyme can cause dose-dependent adverse effects on fetal development in animal models.[2] Its main metabolite is 2-methoxyethoxyacetic acid, with a minor metabolite, 2-methoxyacetic acid, being implicated in its reproductive toxicity.[2] Epidemiological studies in semiconductor industry workers have suggested a possible link between exposure to ethylene glycol ethers, including diglyme, and an increased risk of spontaneous abortions and reduced fecundity.
Conclusion
Both this compound and diglyme are effective high-boiling point aprotic solvents suitable for a range of organic reactions. The choice between them should be guided by the specific requirements of the chemical transformation and, importantly, by safety considerations.
This compound appears to be a promising alternative, particularly for Grignard reactions, and its higher boiling and flash points offer a greater safety margin for high-temperature applications. While direct comparative performance data is not as abundant, related compounds show excellent performance in key reactions.
Diglyme , while a competent solvent for many reactions, carries a significant concern regarding its reproductive toxicity. Its classification as an SVHC necessitates careful handling, risk assessment, and consideration of safer alternatives, especially in industrial and drug development settings.
For researchers and drug development professionals, the principle of "as low as reasonably practicable" (ALARP) for exposure to potentially hazardous substances should be a guiding factor. In this context, this compound presents a potentially safer, high-performance alternative to diglyme for many high-temperature synthetic applications. Further direct comparative studies would be beneficial to fully elucidate the performance differences across a broader range of reactions.
References
Comparing Ethylene glycol dibutyl ether to other E-series glycol ethers in organic reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of an organic reaction. This guide provides a comparative analysis of Ethylene (B1197577) Glycol Dibutyl Ether (EGBE) and other E-series glycol ethers, offering insights into their performance in various organic reactions, supported by available experimental data and detailed protocols.
Glycol ethers, a class of solvents characterized by the presence of both ether and alcohol functionalities, are widely used in chemical synthesis due to their versatile solvency and wide range of boiling points.[1][2][3] The E-series, derived from ethylene oxide, includes compounds such as Ethylene Glycol Dimethyl Ether (monoglyme), Ethylene Glycol Diethyl Ether, and the subject of this guide, Ethylene Glycol Dibutyl Ether.[1][3][4] These solvents are known for their stability and ability to solvate a variety of reagents.[5]
Performance in Organic Reactions: A Comparative Overview
While direct comparative studies across a broad spectrum of organic reactions for the entire E-series are limited, available data and established chemical principles allow for an insightful evaluation of their performance. Key factors influencing their efficacy as solvents include their boiling point, polarity, and coordinating ability with metal cations.
Physicochemical Properties
A solvent's physical properties are fundamental to its behavior in a reaction. The following table summarizes key physicochemical properties of selected E-series glycol ethers for comparison.
| Glycol Ether | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethylene Glycol Dimethyl Ether | 110-71-4 | C4H10O2 | 90.12 | 85 |
| Ethylene Glycol Diethyl Ether | 629-14-1 | C6H14O2 | 118.17 | 121-122 |
| This compound | 112-48-6 | C10H22O2 | 174.28 | 203 |
| Diethylene Glycol Dimethyl Ether | 111-96-6 | C6H14O3 | 134.17 | 162 |
| Diethylene Glycol Diethyl Ether | 112-36-7 | C8H18O3 | 162.22 | 188 |
| Dithis compound | 112-73-2 | C12H26O3 | 218.33 | 256 |
Note: Data compiled from various sources.
The trend of increasing boiling point with molecular weight is evident, allowing for the selection of a solvent suitable for a specific reaction temperature.
Application in Key Organic Reactions
Oxidative Scission of Aromatic Olefins
A study on the oxidative scission of aromatic olefins to carbonyl compounds using molecular oxygen provides valuable comparative data for several E-series glycol ethers.[6] The reaction of gem-diphenylethylene to diphenylmethanone was carried out in different solvents, and the yields are presented below.
| Solvent | Yield (%) |
| Ethylene Glycol Dimethyl Ether (EGDME) | 85 |
| Ethylene Glycol Diethyl Ether (EGDEE) | 88 |
| Diethylene Glycol Dimethyl Ether (DEGDME) | 94 |
Reaction Conditions: gem-diphenylethylene (0.5 mmol), solvent (1 mL), O2 atmosphere, 130 °C, 10 hours.[6]
In this specific reaction, Diethylene Glycol Dimethyl Ether (DEGDME) provided the highest yield, suggesting that the longer ether chain may play a beneficial role in the reaction mechanism. While this compound was not included in this particular study, the data suggests that subtle changes in the glycol ether structure can significantly impact reaction efficiency.
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. The ether oxygen atoms in glycol ethers can coordinate to the magnesium center of the Grignard reagent, stabilizing it and influencing its reactivity.
A patent on the preparation of Grignard reagents highlights the utility of dithis compound as a solvent that provides stable Grignard solutions without the need for co-solvents like THF or diethyl ether.[7][8][9][10] The patent also includes comparative examples where the use of diethylene glycol dimethyl ether under similar conditions did not result in a reaction, indicating the importance of the alkyl chain length in this application.[10] While a direct comparison with this compound is not provided, it is plausible that its structural similarity to dithis compound would make it a viable solvent for Grignard reagent formation.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers.[11][12] The choice of solvent is crucial, as it needs to dissolve the reacting species and facilitate the nucleophilic attack. Polar aprotic solvents are generally favored for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[5] Glycol ethers, with their ether linkages, can exhibit similar cation-solvating capabilities.[5]
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide and can be adapted for a comparative study of different E-series glycol ether solvents.
Materials:
-
Alcohol (e.g., 4-methylphenol)
-
Strong base (e.g., Sodium Hydride)
-
Alkyl halide (e.g., ethyl iodide)
-
E-series glycol ether solvent (e.g., this compound)
-
Anhydrous work-up and purification reagents
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of the alcohol in the chosen E-series glycol ether is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The strong base is added portion-wise at 0 °C to form the alkoxide. The reaction is stirred until the evolution of hydrogen gas ceases.
-
The alkyl halide is then added dropwise to the reaction mixture.
-
The reaction is heated to an appropriate temperature (e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate a typical experimental workflow and the logical relationship between solvent properties and reaction outcomes.
References
- 1. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 2. GLYCOL ETHERS - Ataman Kimya [atamanchemicals.com]
- 3. Glycol ethers - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. benchchem.com [benchchem.com]
- 6. Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0632043B1 - Process for preparing Gringnard reagents in dithis compound - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. US5358670A - Process for preparing grignard reagents in dithis compound - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Validating the Purity of Ethylene Glycol Dibutyl Ether: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of Ethylene (B1197577) Glycol Dibutyl Ether (EGBE), a versatile solvent used in various industrial and pharmaceutical applications. A comparative analysis with alternative analytical techniques is also presented, supported by experimental data to aid in method selection and validation.
Ethylene Glycol Dibutyl Ether is synthesized from the reaction of ethylene oxide with butanol, and commercial grades may contain impurities such as residual starting materials, byproducts like dithis compound, and other homologues or isomers.[1] Accurate quantification of these impurities is crucial for quality control and to ensure the consistency and safety of the end product.
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like glycol ethers.[2] The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, allowing for the unequivocal identification and quantification of EGBE and its potential impurities.
Advantages of the GC-MS Method:
-
High Specificity: Mass spectrometry provides structural information, allowing for confident identification of impurities, even at trace levels.
-
High Sensitivity: Modern GC-MS instruments can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of minute impurities.
-
Quantitative Accuracy: When properly validated, GC-MS provides precise and accurate measurements of purity and impurity levels.
-
Established Methodology: Numerous validated GC-MS methods exist for the analysis of glycol ethers, providing a strong foundation for method development and validation.[3][4]
Experimental Protocol: GC-MS for EGBE Purity Validation
This protocol outlines a general method for the purity analysis of EGBE. Method validation and optimization are essential for specific laboratory conditions and instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as methanol (B129727) or acetone.
-
Prepare a series of calibration standards of EGBE and known potential impurities in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent '624'-type column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with an appropriate split ratio, e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
3. Data Analysis:
-
The purity of EGBE is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention times with those of known standards.
-
Quantification of impurities is performed using the calibration curves generated from the standards.
Method Validation Parameters
A comprehensive validation of the GC-MS method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the sample with known amounts of impurities. Recoveries are typically expected to be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. The relative standard deviation (RSD) should typically be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
Quantitative Data Summary
The following table summarizes typical performance data for a validated GC-MS method for the analysis of potential impurities in glycol ethers. It is important to note that these values are illustrative and should be established for each specific method and impurity.
| Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| Ethylene Glycol | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| Diethylene Glycol | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| Ethylene Glycol Monobutyl Ether | 0.5 - 2 µg/mL | 1.5 - 6 µg/mL |
| Diethylene Glycol Monobutyl Ether | 0.5 - 2 µg/mL | 1.5 - 6 µg/mL |
Note: These values are estimations based on published data for similar analytes and matrices and may vary depending on the specific instrumentation and method parameters.[5][6][7]
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can be employed for specific aspects of purity validation.
| Analytical Method | Principle | Application for EGBE Purity | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of non-volatile or thermally labile impurities. | Suitable for a wide range of compounds, including polar and non-volatile substances. | EGBE and its common impurities are volatile and well-suited for GC. HPLC may require derivatization for UV detection, adding complexity.[8] |
| Karl Fischer Titration | Titrimetric method for the quantification of water content. | Determination of water content, a critical purity parameter. | Highly specific and accurate for water determination. | Only measures water content and does not provide information on other organic impurities. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation by GC with a universal detector for organic compounds. | Purity assessment based on the relative peak areas. | Robust, reliable, and less expensive than GC-MS. | Lacks the specificity of MS detection; co-eluting impurities may not be identified. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical relationship in method comparison, the following diagrams are provided.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of Ethylene glycol dibutyl ether and its structural isomers
In the realm of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of ethylene (B1197577) glycol dibutyl ether (1,2-dibutoxyethane) and its key structural isomers. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers, scientists, and drug development professionals can gain valuable insights into the structural nuances that differentiate these compounds.
Ethylene glycol dibutyl ether, with the molecular formula C10H22O2, serves as a versatile solvent and intermediate in various chemical processes. Its structural isomers, which include variations in the butyl group's branching (isobutyl, sec-butyl, and tert-butyl) and the position of the ether linkages, present a fascinating case study in spectroscopic differentiation.
Spectroscopic Data Comparison
The following tables summarize the key experimental and predicted spectroscopic data for this compound and its selected structural isomers. This data facilitates a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound Name | Structure | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound (1,2-Dibutoxyethane) | n-Bu-O-CH₂-CH₂-O-n-Bu | ~1118 (strong) | ~2870-2960 |
| 1,1-Dibutoxyethane | (n-Bu-O)₂-CH-CH₃ | ~1070-1150 (predicted) | ~2870-2960 |
| Ethylene Glycol Di-isobutyl Ether | i-Bu-O-CH₂-CH₂-O-i-Bu | ~1120 (predicted) | ~2870-2960 |
| Ethylene Glycol Di-sec-butyl Ether | s-Bu-O-CH₂-CH₂-O-s-Bu | ~1115 (predicted) | ~2870-2960 |
| Ethylene Glycol Di-tert-butyl Ether | t-Bu-O-CH₂-CH₂-O-t-Bu | ~1100 (predicted) | ~2870-2960 |
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound Name | -O-CH - (quartet/triplet) | -O-CH ₂- (singlet/multiplet) | -CH ₂- (multiplet) | -CH ₃ (triplet/doublet/singlet) |
| This compound (1,2-Dibutoxyethane) | 3.45 (t) | 3.55 (s) | 1.55 (m), 1.38 (m) | 0.92 (t) |
| 1,1-Dibutoxyethane | 4.6 (q) | 3.4-3.6 (m) | 1.55 (m), 1.38 (m) | 0.92 (t), 1.2 (d) |
| Ethylene Glycol Di-isobutyl Ether | - | 3.55 (s) | 1.88 (m) | 0.90 (d) |
| Ethylene Glycol Di-sec-butyl Ether | 3.3 (m) | 3.55 (s) | 1.45 (m) | 0.90 (t), 1.15 (d) |
| Ethylene Glycol Di-tert-butyl Ether | - | 3.6 (s) | - | 1.2 (s) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound Name | C -O (primary/secondary/tertiary) | -O-C H₂-CH₂-O- | Alk
A Comparative Toxicological Profile: Ethylene Glycol Dibutyl Ether vs. P-Series Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Ethylene Glycol Dibutyl Ether (EGBE), an E-series glycol ether, and various P-series glycol ethers. The information presented is curated from a wide range of toxicological studies to support informed decision-making in research and development. P-series glycol ethers are increasingly utilized as safer alternatives to E-series due to significant differences in their toxicity, primarily driven by their distinct metabolic pathways.[1][2]
Executive Summary
This compound (EGBE) and other E-series glycol ethers are known to pose greater health risks compared to P-series glycol ethers. The primary toxicological concern with EGBE is hematotoxicity, specifically hemolysis (destruction of red blood cells), which can lead to secondary effects on the liver and kidneys.[3][4] In contrast, P-series glycol ethers, such as propylene (B89431) glycol methyl ether (PM), dipropylene glycol methyl ether (DPM), propylene glycol n-butyl ether (PnB), and dipropylene glycol n-butyl ether (DPnB), generally exhibit a low order of toxicity across various endpoints.[5][6][7] This difference in toxicity is attributed to their metabolism. E-series glycol ethers are metabolized to toxic alkoxyacetic acids, whereas P-series glycol ethers are primarily converted to less harmful metabolites like propylene glycol.[6][8]
Comparative Toxicological Data
The following tables summarize the quantitative toxicological data for EGBE and selected P-series glycol ethers.
Table 1: Acute Toxicity Data
| Chemical | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L, 4h) |
| This compound (EGBE) | 3250[9] | 3560[9] | No data found |
| Propylene Glycol Methyl Ether (PM) | 3739-5660[2][10] | 13000[2] | >30.02 (vapor)[10] |
| Dipropylene Glycol Methyl Ether (DPM) | 5135-5400[6][11][12] | 9500->19000[6][12] | >0.275 (vapor, 7h)[13] |
| Propylene Glycol n-Butyl Ether (PnB) | >3000[5] | >2000[5] | >3.412 (vapor)[5] |
| Dipropylene Glycol n-Butyl Ether (DPnB) | 1820-4000[14][15] | >2000[14][15] | >2.04 (aerosol)[15] |
Table 2: Repeated Dose Toxicity (Sub-chronic, 90-day Oral Studies in Rats)
| Chemical | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects |
| This compound (EGBE) | No specific 90-day oral data found. Inhalation studies show nasal lesions in rats.[16] | No specific 90-day oral data found. | Hematopoietic system (hemolysis), liver, kidney.[3] |
| Propylene Glycol Methyl Ether (PM) | 1000 (Inhalation, rats and rabbits)[5] | 3000 (Inhalation, rats and rabbits) | Central nervous system depression, liver changes (adaptive).[5] |
| Dipropylene Glycol Methyl Ether (DPM) | 200 (Oral, rat, 4 weeks)[6] | 1000 (Oral, rat, 4 weeks) | Salivation, adaptive liver changes.[6] |
| Propylene Glycol n-Butyl Ether (PnB) | 350 (13 weeks)[7] | 1000 (13 weeks) | Increased liver and kidney weights (without histopathology).[7] |
| Dipropylene Glycol n-Butyl Ether (DPnB) | 450 (13 weeks)[7][14] | 1000 (13 weeks) | Increased liver and kidney weights (without histopathology).[7][14] |
Table 3: Reproductive and Developmental Toxicity
| Chemical | Route | Species | Maternal NOAEL | Developmental NOAEL | Key Findings |
| This compound (EGBE) | Oral | Mouse | 350 mg/kg/day[3] | 650 mg/kg/day[3] | Developmental toxicity only at maternally toxic doses.[3] |
| Propylene Glycol Methyl Ether (PM) | Inhalation | Rat | 1500 ppm[5] | 1500 ppm[5] | Not a developmental toxicant.[5] |
| Dipropylene Glycol Methyl Ether (DPM) | Inhalation | Rat, Rabbit | 300 ppm[6] | 300 ppm[6] | Not a developmental toxicant.[6] |
| Propylene Glycol n-Butyl Ether (PnB) | Dermal | Rat | Not specified | > Highest dose tested | No developmental toxicity observed.[17] |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Dermal | Rat | Not specified | > Highest dose tested | No developmental toxicity observed.[14] |
Table 4: Genotoxicity and Carcinogenicity
| Chemical | Ames Test | In vivo Micronucleus | Carcinogenicity |
| This compound (EGBE) | No data found | No data found | Not classified.[18] |
| Propylene Glycol Methyl Ether (PM) | Negative[5] | Negative[3] | No evidence of carcinogenicity in rats and mice.[5][17] |
| Dipropylene Glycol Methyl Ether (DPM) | Negative[3] | Negative (surrogate data)[3] | Not expected to be carcinogenic (surrogate data).[6] |
| Propylene Glycol n-Butyl Ether (PnB) | No data found | No data found | No data available. |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Negative[14] | Negative[14] | No evidence of carcinogenicity (read-across).[14] |
Metabolic Pathways: The Key to Differential Toxicity
The significant difference in the toxicological profiles of E-series and P-series glycol ethers stems from their distinct metabolic pathways. E-series glycol ethers are metabolized via alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids, which are the primary toxic metabolites responsible for adverse effects.[4][6][8] In contrast, P-series glycol ethers are primarily metabolized through O-demethylation to form propylene glycol, a substance with much lower toxicity.[6][8]
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental protocols.
Acute Toxicity Testing
-
Oral (OECD 401/420/423/425): The test substance is administered in a single dose to fasted rodents via gavage.[5][19] Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 (median lethal dose) is then determined.
-
Dermal (OECD 402): The substance is applied to a shaved area of the skin of the test animal (usually rabbits or rats) for 24 hours.[18][20][21] Observations for toxicity and mortality are carried out for 14 days.
-
Inhalation (OECD 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours).[3][12][15] They are then observed for 14 days for signs of toxicity and mortality.
Repeated Dose Toxicity Testing
-
90-Day Oral Toxicity Study (OECD 408): Rodents are administered the test substance daily via their diet, drinking water, or by gavage for 90 days.[2][22][23] The study provides information on target organs, the potential for accumulation, and establishes a No-Observed-Adverse-Effect Level (NOAEL).[22]
Reproductive and Developmental Toxicity Testing
-
Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis.[10][24][25] Dams and fetuses are examined for adverse effects on reproduction and development.
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by the test substance.[14][26][27][28]
-
Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test assesses chromosomal damage by detecting the formation of micronuclei in the erythrocytes of treated animals (usually mice or rats).[1][13][29][30]
Conclusion
The available toxicological data clearly indicate that P-series glycol ethers possess a more favorable safety profile compared to this compound and other E-series glycol ethers. This is primarily due to their different metabolic pathways, with P-series ethers not forming the toxic alkoxyacetic acid metabolites that are characteristic of the E-series. For applications in research, drug development, and other sensitive areas, the use of P-series glycol ethers is a scientifically supported safer alternative. Researchers and professionals should always consult the specific safety data sheet for the particular glycol ether being used and adhere to appropriate safety protocols.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Test No. 403: Acute Inhalation Toxicity | OECD [oecd.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. nib.si [nib.si]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. quora.com [quora.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. scribd.com [scribd.com]
- 20. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 22. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 23. ask-force.org [ask-force.org]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. oecd.org [oecd.org]
- 28. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 29. nucro-technics.com [nucro-technics.com]
- 30. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
A Head-to-Head Battle of Solvents: Ethylene Glycol Dibutyl Ether vs. NMP in Organic Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction. For decades, N-Methyl-2-pyrrolidone (NMP) has been a workhorse solvent, prized for its broad solvency and high boiling point. However, mounting concerns over its reproductive toxicity have led to significant regulatory restrictions, compelling researchers to seek safer, more sustainable alternatives. Ethylene glycol dibutyl ether (EGDBE), a high-boiling point ether, has emerged as a promising candidate. This guide provides a detailed performance comparison of EGDBE and NMP, offering experimental insights and practical guidance for researchers in drug development and organic synthesis.
Physicochemical Properties: A Tale of Two Solvents
A solvent's performance is intrinsically linked to its physical and chemical properties. Both EGDBE and NMP are polar aprotic solvents with high boiling points, making them suitable for reactions requiring elevated temperatures. However, key differences in their structure and properties influence their behavior in reaction media.
| Property | This compound (EGDBE) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 112-48-1 | 872-50-4 |
| Molecular Formula | C10H22O2 | C5H9NO |
| Molecular Weight | 174.28 g/mol | 99.13 g/mol |
| Boiling Point | 203 °C | 202 °C |
| Flash Point | 82 °C | 91 °C |
| Density | 0.86 g/cm³ | 1.03 g/cm³ |
| Solubility in Water | Low | Miscible |
| Key Features | Inert, high thermal stability, good solvent for non-polar substances. | Excellent solvency for a wide range of materials, chemically stable. |
Performance in Key Organic Reactions
While direct, side-by-side comparative studies in the literature are limited, the performance of each solvent can be evaluated in the context of common organic transformations like Suzuki-Miyaura cross-coupling and amide bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent can significantly impact reaction rates and yields. NMP is a known effective solvent for these reactions, particularly for challenging couplings involving electron-poor aryl halides.
Table 2: Performance Data in Suzuki-Miyaura Coupling
| Solvent | Reaction Conditions | Yield (%) | Observations |
| NMP | Aryl bromide, phenylboronic acid, Pd(OAc)₂, K₂CO₃, 80 °C, 2h | 85-95% | Generally high yields, effective for a broad range of substrates. |
| EGDBE | Not explicitly reported in direct comparison. | - | As a high-boiling point ether, EGDBE is expected to be a suitable solvent for palladium-catalyzed cross-couplings, offering a safer alternative to NMP. Its lower polarity compared to NMP might influence the solubility of inorganic bases and catalyst complexes. |
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in pharmaceutical and fine chemical synthesis. NMP is a common solvent for these reactions due to its ability to dissolve a wide range of starting materials and reagents.
Table 3: Performance Data in Amide Bond Formation
| Solvent | Reaction Conditions | Yield (%) | Observations |
| NMP | Carboxylic acid, amine, coupling agent (e.g., HATU), base (e.g., DIPEA), room temperature, 12h | 70-90% | High yields are often achieved, particularly for sterically hindered substrates. |
| EGDBE | Not explicitly reported in direct comparison. | - | EGDBE's inert nature and high boiling point make it a potentially viable solvent for amide coupling reactions, especially those requiring higher temperatures. Its lower polarity might necessitate the use of more soluble organic bases. |
The Safety Profile: A Compelling Reason for Change
The primary driver for seeking alternatives to NMP is its significant health and environmental concerns. NMP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its reproductive toxicity. Chronic exposure has been linked to developmental abnormalities and reduced fertility.
In contrast, while comprehensive toxicological data for EGDBE is less extensive, glycol ethers as a class have been well-studied. EGDBE does not carry the same reproductive toxicity warnings as NMP, making it an inherently safer choice from an occupational health and safety perspective.
Table 4: Health and Safety Comparison
| Aspect | This compound (EGDBE) | N-Methyl-2-pyrrolidone (NMP) |
| Toxicity | Lower toxicity profile. | Reproductive toxicant, developmental toxicant, skin and eye irritant. |
| Regulatory Status | Generally not as highly regulated. | Highly regulated, restricted use in many regions (e.g., REACH in Europe). |
| Environmental Impact | Considered a greener alternative. | Environmental persistence and contamination are concerns. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and amide bond formation. While these protocols specify a common solvent, the discussion highlights considerations for adapting them for use with EGDBE.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Reactants:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (NMP or EGDBE, 0.1 M)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Considerations for using EGDBE: Due to its lower polarity, the solubility of the inorganic base (e.g., K₂CO₃) may be reduced. It may be beneficial to use a more finely powdered base or to consider a more soluble organic base. The reaction temperature may need to be optimized for EGDBE.
General Procedure for Amide Bond Formation
Reactants:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Agent (e.g., HATU, 1.1 equiv)
-
Organic Base (e.g., DIPEA, 2.0 equiv)
-
Solvent (NMP or EGDBE, 0.2 M)
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent in a round-bottom flask.
-
Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Considerations for using EGDBE: EGDBE is expected to be a suitable solvent for this reaction. Given its inert nature, it should not interfere with the coupling reagents. The workup procedure would be similar to that for NMP.
Visualizing the Workflow and Decision-Making Process
The selection of a solvent is a critical step in process development. The following diagrams illustrate a typical experimental workflow and a logical decision-making process for solvent selection.
A Comparative Guide: Ethylene Glycol Dibutyl Ether vs. Sulfolane for Extractive Distillation
A comprehensive analysis of two prominent solvents used in the separation of aromatic and aliphatic hydrocarbons.
In the realm of industrial chemistry, particularly in petrochemical processing and drug development, the efficient separation of aromatic and aliphatic compounds is a critical step. Extractive distillation is a widely employed technique for this purpose, and the choice of solvent is paramount to the success and efficiency of the separation. This guide provides an in-depth comparison of two such solvents: Ethylene (B1197577) Glycol Dibutyl Ether and Sulfolane, offering researchers, scientists, and drug development professionals a detailed look at their respective performance characteristics based on available experimental data and thermodynamic modeling.
Executive Summary
Sulfolane is a well-established and widely used solvent in the industry for aromatic extraction due to its high selectivity and thermal stability. In contrast, Ethylene Glycol Dibutyl Ether, a member of the glycol ether family, is less documented for this specific application. This guide consolidates the known physical and chemical properties of both solvents and, where direct comparative data is unavailable, leverages thermodynamic models to provide a predictive comparison of their performance in extractive distillation.
At a Glance: Key Performance Indicators
The selection of an optimal solvent for extractive distillation hinges on several key properties. A high selectivity for the target component (in this case, aromatics), adequate solvency to ensure a reasonable solvent-to-feed ratio, a significant boiling point difference from the components being separated, and high thermal stability are all crucial factors.
| Property | This compound | Sulfolane |
| Selectivity for Aromatics | Estimated to be moderate to high | High |
| Solvency for Aromatics | Expected to be good | Good |
| Boiling Point (°C) | ~203[1] | ~285[2][3][4] |
| Thermal Stability | Good | High, decomposes above 220°C[2] |
| Viscosity | Low | Moderate |
| Toxicity | Moderate | Low[3] |
Caption: A summary of the key performance indicators for this compound and Sulfolane in the context of extractive distillation for aromatic/aliphatic separation.
In-Depth Analysis
Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of each solvent is the foundation for evaluating their suitability for extractive distillation.
| Property | This compound | Sulfolane |
| Molecular Formula | C10H22O2[1][5] | C4H8O2S[2][3] |
| Molar Mass ( g/mol ) | 174.28[1][5] | 120.17[2][3] |
| Boiling Point (°C) | 203[1] | 285[2][3][4] |
| Melting Point (°C) | -69[1] | 27.5[3][4] |
| Density (g/cm³) | ~0.84[1] | ~1.26[3][4] |
| Flash Point (°C) | 85[1][6] | 165[3] |
| Water Solubility | Practically insoluble[1] | Miscible[3][4] |
Caption: A detailed comparison of the physical and chemical properties of this compound and Sulfolane.
Performance in Extractive Distillation
Selectivity and Solvency:
Selectivity is arguably the most critical parameter for an extractive distillation solvent, as it dictates the ease of separation between the components of the feed mixture. A higher selectivity allows for a more efficient separation with fewer theoretical stages in the distillation column. Solvency, or the solvent's capacity to dissolve the target component, is also important as it influences the required solvent circulation rate.
For Sulfolane , extensive experimental data is available, demonstrating its high selectivity for aromatic hydrocarbons over aliphatic hydrocarbons. This high selectivity is a primary reason for its widespread industrial use in processes like BTX (Benzene, Toluene, Xylene) extraction.
Direct experimental data for the selectivity and solvency of This compound in aromatic/aliphatic separation is limited in publicly available literature. However, based on the known properties of other glycol ethers, it is expected to exhibit good solvency for a range of organic compounds, including aromatics.[1][5] To provide a more quantitative comparison, thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed to predict the selectivity. While specific UNIFAC interaction parameters for this compound may not be readily available, they can be estimated based on the functional groups present in the molecule. These predictive models suggest that this compound would likely have a moderate to high selectivity for aromatics, though potentially lower than that of sulfolane.
Boiling Point and Thermal Stability:
The solvent's boiling point must be significantly higher than the components of the mixture to be separated to ensure that the solvent remains in the liquid phase in the distillation column and can be easily recovered in a subsequent stripping column. Both solvents satisfy this requirement for typical aromatic/aliphatic separations. Sulfolane's higher boiling point of 285°C provides a wider operating window compared to this compound's boiling point of 203°C.[1][2][3][4]
Thermal stability is crucial for the long-term performance and economic viability of the process, as solvent degradation can lead to operational problems and the need for costly replacement. Sulfolane is known for its high thermal stability, although it can decompose at temperatures above 220°C.[2] this compound also possesses good thermal stability, a characteristic of glycol ethers.
Experimental Protocols
To experimentally determine the suitability of a solvent for extractive distillation, a series of key experiments are typically performed.
1. Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE) Determination:
-
Objective: To determine the phase behavior of the ternary system (aliphatic component + aromatic component + solvent) and to calculate the selectivity and solvency of the solvent.
-
Methodology:
-
A dynamic recirculating equilibrium still (e.g., Othmer still) is commonly used for VLE measurements.
-
The system is brought to equilibrium at a constant temperature or pressure.
-
Samples of the liquid and vapor phases (or two liquid phases in LLE) are carefully withdrawn and their compositions are analyzed using techniques like gas chromatography (GC).
-
From the composition data, activity coefficients and, subsequently, selectivity and distribution coefficients are calculated.
-
2. Pilot Plant Studies:
-
Objective: To evaluate the solvent's performance under continuous process conditions that simulate an industrial extractive distillation column.
-
Methodology:
-
A pilot-scale extractive distillation setup, typically consisting of a packed or trayed column, a reboiler, a condenser, and solvent recovery system, is used.
-
A synthetic mixture of aromatic and aliphatic compounds is fed into the column.
-
The solvent is introduced at an upper stage of the column.
-
Key operating parameters such as solvent-to-feed ratio, reflux ratio, and reboiler duty are varied to optimize the separation.
-
The compositions of the overhead product (rich in the less soluble component) and the bottoms product (solvent and the more soluble component) are continuously monitored.
-
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent for extractive distillation follows a logical progression of steps, from initial screening to final process validation.
Caption: A flowchart illustrating the typical workflow for selecting a solvent for extractive distillation applications.
Signaling Pathways of Solvent-Component Interactions
The effectiveness of an extractive distillation solvent is rooted in the intermolecular forces between the solvent and the components of the feed mixture. These interactions alter the relative volatility of the components, enabling their separation.
Caption: A diagram illustrating the primary intermolecular interactions between the solvents and aromatic/aliphatic hydrocarbons.
Conclusion
Sulfolane remains the industry standard for extractive distillation of aromatics, backed by a wealth of experimental data confirming its high selectivity and robust performance. This compound, while possessing favorable physical properties such as a suitable boiling point and good solvency characteristics, requires further experimental investigation to definitively establish its performance in this specific application.
Thermodynamic modeling provides a valuable tool for preliminary assessment, suggesting that this compound could be a viable, albeit potentially less selective, alternative to sulfolane. For researchers and professionals seeking novel solvent systems, this guide highlights the critical experimental and modeling steps necessary for a comprehensive evaluation. The choice between these solvents will ultimately depend on a holistic assessment of performance, economic considerations, and process-specific requirements.
References
A Comparative Study of Reaction Kinetics in Ethereal Solvents: Ethylene Glycol Dibutyl Ether in Focus
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection and Kinetic Optimization
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and even mechanistic pathways. Ethereal solvents, characterized by the presence of an ether linkage, are widely employed in a vast array of chemical transformations due to their relative inertness and ability to solvate a broad range of organic compounds. This guide provides a comparative analysis of reaction kinetics in ethylene (B1197577) glycol dibutyl ether against other commonly used ethereal solvents: diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453). By examining their physicochemical properties and their impact on a model SN2 reaction, this document aims to equip researchers with the knowledge to make informed decisions in solvent selection for kinetic optimization.
Executive Summary of Solvent Properties
The kinetic behavior of a reaction is intrinsically linked to the physical and chemical properties of the solvent in which it is conducted. Properties such as dielectric constant, dipole moment, viscosity, and boiling point play crucial roles in stabilizing or destabilizing reactants, transition states, and products, thereby altering the activation energy and consequently the reaction rate. A summary of key physicochemical properties for the ethereal solvents under comparison is presented below.
| Property | Ethylene Glycol Dibutyl Ether | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Molecular Formula | C₁₀H₂₂O₂ | C₄H₁₀O | C₄H₈O | C₄H₈O₂ |
| Molar Mass ( g/mol ) | 174.28 | 74.12 | 72.11 | 88.11 |
| Boiling Point (°C) | 202 - 216[1] | 34.6[2] | 65 - 67[3] | 101.1[4] |
| Melting Point (°C) | -69[5] | -116.3[2] | -108[3] | 11.8[4] |
| Density (g/mL at 20°C) | 0.84[6] | 0.713 | 0.889[3] | 1.033[4] |
| Viscosity (cP at 20°C) | ~1.5 | 0.23 | 0.48 | 1.2 |
| Dielectric Constant (at 20°C) | ~3-4 (estimated) | 4.3 | 7.5 | 2.2 |
| Dipole Moment (D) | ~1.8 (estimated) | 1.15 | 1.75 | 0.45[7] |
| Solubility in Water | Practically insoluble[6] | Slightly soluble | Miscible[3] | Miscible[4] |
Impact on SN2 Reaction Kinetics: A Qualitative Comparison
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis. The rate of an SN2 reaction is highly sensitive to the nature of the solvent. Generally, polar aprotic solvents are known to accelerate SN2 reactions. This is because they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic center, thus slowing down the reaction.
All the ethereal solvents discussed here are classified as polar aprotic solvents. However, their varying degrees of polarity, as indicated by their dielectric constants and dipole moments, lead to differences in their ability to influence SN2 reaction rates.
-
This compound: With its estimated moderate polarity, it is expected to be a reasonably good solvent for S
N2 reactions. Its high boiling point is a significant advantage, allowing for reactions to be conducted at elevated temperatures, which can dramatically increase reaction rates. The presence of two ether linkages may also offer unique solvation properties for certain substrates. -
Diethyl Ether: Having a low dielectric constant and dipole moment, diethyl ether is the least polar among the compared solvents. While it is a staple in many reactions, particularly Grignard reactions, its ability to accelerate S
N2 reactions is modest compared to more polar aprotic solvents. Its high volatility and low boiling point can be advantageous for easy removal but limit the accessible temperature range for reactions. -
Tetrahydrofuran (THF): THF exhibits a significantly higher dielectric constant and dipole moment than diethyl ether, making it a more effective solvent for promoting S
N2 reactions. Its ability to solvate both cations and, to some extent, polar organic molecules makes it a versatile and widely used solvent in organic synthesis. -
1,4-Dioxane: Despite having two oxygen atoms, the symmetrical and non-planar structure of 1,4-dioxane results in a very low dipole moment. Its dielectric constant is also relatively low. Consequently, its performance in accelerating S
N2 reactions is generally considered to be inferior to that of THF.
Based on these properties, a qualitative ranking of the expected rate of a typical SN2 reaction in these solvents would be:
THF > this compound (at elevated temperatures) > 1,4-Dioxane > Diethyl Ether
It is crucial to note that this is a generalized trend, and the optimal solvent choice will always depend on the specific reactants and reaction conditions.
Experimental Protocol: Monitoring SN2 Reaction Kinetics via Gas Chromatography (GC)
To quantitatively compare the kinetics of a reaction in different solvents, a robust experimental protocol is essential. The following outlines a general procedure for monitoring the progress of an SN2 reaction, such as the Williamson ether synthesis, using gas chromatography.
Objective: To determine the rate constant of the reaction between an alkyl halide and an alkoxide in different ethereal solvents.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Alkoxide (e.g., sodium ethoxide)
-
Ethereal solvents: this compound, diethyl ether, THF, 1,4-dioxane
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute acid)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a condenser, add the chosen ethereal solvent and the internal standard. Allow the mixture to reach the desired reaction temperature.
-
Initiation: Add the alkyl halide to the reaction vessel. Once the temperature has stabilized, initiate the reaction by adding the alkoxide solution. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This will stop the reaction by neutralizing the alkoxide.
-
Workup: Add a small amount of an organic solvent (e.g., diethyl ether) to extract the organic components. Add a drying agent like anhydrous sodium sulfate to remove any water.
-
GC Analysis: Inject a small volume of the organic layer into the gas chromatograph. The GC will separate the components, and the FID will detect the concentration of the reactant (alkyl halide) and the product (ether) relative to the internal standard.[4][8]
-
Data Analysis: By plotting the concentration of the reactant or product as a function of time, the rate of the reaction can be determined. From this data, the rate constant (k) can be calculated using the appropriate integrated rate law.
Visualizing Reaction Pathways
Understanding the mechanism of a reaction is fundamental to optimizing it. The SN2 reaction proceeds through a well-defined, concerted mechanism. The Williamson ether synthesis is a classic example of an SN2 reaction.
Caption: The concerted SN2 reaction mechanism.
The Williamson ether synthesis provides a practical application of the SN2 mechanism for the formation of ethers.
Caption: The Williamson ether synthesis pathway.
Conclusion
The selection of an appropriate ethereal solvent is a multifaceted decision that requires careful consideration of various factors, including the desired reaction kinetics. While THF often emerges as a superior solvent for SN2 reactions due to its polarity, this compound presents a compelling alternative, particularly for reactions requiring higher temperatures. Its high boiling point allows for a significant increase in reaction rates, which can be a decisive advantage in many synthetic applications. Diethyl ether and 1,4-dioxane, while useful in other contexts, generally offer lower performance for accelerating SN2 reactions compared to THF and high-temperature reactions in this compound. Ultimately, the optimal solvent choice will be dictated by a combination of empirical testing and a thorough understanding of the interplay between solvent properties and reaction mechanism.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C10H22O2 | CID 8188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Dipole Moment [macro.lsu.edu]
- 8. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
Benchmarking the performance of Ethylene glycol dibutyl ether in specific named reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product yield, and overall process sustainability. This guide provides a comprehensive performance benchmark of ethylene (B1197577) glycol dibutyl ether and its close analog, diethylene glycol dibutyl ether, in three widely utilized named reactions: the Grignard reaction, the Suzuki-Miyaura coupling, and the Heck reaction. By presenting objective comparisons with alternative solvents, supported by experimental data and detailed methodologies, this document aims to facilitate informed solvent selection in synthetic chemistry.
Grignard Reaction: Enhanced Stability and Yield
The Grignard reaction, a cornerstone of carbon-carbon bond formation, traditionally relies on ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). However, the use of dithis compound has been shown to offer significant advantages in terms of stability and yield, while eliminating the need for volatile and flammable stabilizing agents.
Comparative Performance in Grignard Reagent Preparation
| Solvent System | Reactants | Reaction Time | Observations | Reference |
| Dithis compound | Ethyl bromide, Magnesium | 1 hour | Reaction starts after 10 minutes and proceeds smoothly. | [1] |
| Dithis compound | Methyl magnesium iodide | 3 hours | Complete reaction. | [1] |
| Diethylene Glycol Diethyl Ether | Ethyl bromide, Magnesium | 5 hours | Reaction is complete, but requires the addition of THF to form a homogeneous solution. | [1] |
| Diethylene Glycol Dimethyl Ether | Methyl chloride, Magnesium | 3 hours | No reaction occurs. | [1] |
| This compound | Methyl chloride, Magnesium | 1.5 hours | A fine white solid precipitates. Addition of THF does not dissolve the precipitate. | [2][3] |
Experimental Protocol: Preparation of Ethylmagnesium Bromide in Dithis compound
Materials:
-
Magnesium turnings (15.41 g)
-
Dithis compound (200 mL, purified by distillation and stored over sieves)
-
Ethyl bromide (68.5 g)
-
Dithis compound (50 mL, for dissolving ethyl bromide)
Procedure:
-
To a dry, stirred flask, add the magnesium turnings and 200 mL of dithis compound.
-
Heat the mixture to 40°C.
-
Prepare a solution of ethyl bromide in 50 mL of dithis compound.
-
Add the ethyl bromide solution dropwise to the magnesium suspension over a period of 30 minutes.
-
The reaction is expected to initiate within 10 minutes and proceed for 1 hour to completion.[1]
-
The resulting Grignard reagent can be stored under a nitrogen atmosphere.
Caption: Workflow for Grignard reagent preparation.
Suzuki-Miyaura Coupling: A Greener and Efficient Alternative
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of biaryls. While traditional solvents like toluene (B28343) and THF are common, ethylene glycol has emerged as a promising green solvent, enabling efficient reactions under mild conditions.
Comparative Performance in Suzuki-Miyaura Coupling
| Solvent | Catalyst/Ligand | Base | Temperature | Time | Yield (%) | Reference |
| Ethylene Glycol | Pd(OAc)₂ (0.5 mol%) | K₃PO₄ | Room Temp. | 20 min | 95 | [2][4] |
| Toluene | Pd(OAc)₂ (1 mol%) | K₃PO₄·7H₂O | 75°C | 5 min | 99 | [4] |
| Aqueous Ethanol (50%) | PdCl₂ (1 mol%) / Imine Ligand (2 mol%) | K₂CO₃ | Room Temp. | 20 min | 99 | [4] |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Ethylene Glycol
Materials:
-
Aryl bromide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
-
Potassium phosphate (B84403) heptahydrate (K₃PO₄·7H₂O, 1.0 mmol)
-
Ethylene glycol (2 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate heptahydrate.
-
Add ethylene glycol to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 20 minutes for the reaction between 4-bromoanisole (B123540) and phenylboronic acid).[4]
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Caption: Suzuki-Miyaura catalytic cycle.
Heck Reaction: High Yield and Selectivity with Polyethylene (B3416737) Glycol
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Polyethylene glycol (PEG) has been demonstrated as an effective and reusable reaction medium, offering high yields and improved selectivity compared to conventional solvents.
Comparative Performance in the Heck Reaction
| Solvent | Reactants | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| PEG (MW 2000) | Bromobenzene (B47551), Ethyl acrylate (B77674) | Pd(OAc)₂ (3 mol%) | TEA | 80 | 8 | 90 | 90 | [3] |
| DMF | Bromobenzene, Butyl vinyl ether | - | - | - | - | Mixture of products | - | [3] |
| DMSO | Bromobenzene, Butyl vinyl ether | - | - | - | - | Mixture of products | - | [3] |
| CH₃CN | Bromobenzene, Butyl vinyl ether | - | - | - | - | Mixture of products | - | [3] |
Note: In the case of the reaction between bromobenzene and butyl vinyl ether in conventional solvents (DMF, DMSO, CH₃CN), mixtures of products were obtained, highlighting the superior regioselectivity of the reaction in PEG.[3]
Experimental Protocol: Heck Coupling in Polyethylene Glycol
Materials:
-
Bromobenzene (1 equivalent)
-
Ethyl acrylate (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Triethylamine (B128534) (TEA, 1 equivalent)
-
Polyethylene glycol (PEG, MW 2000)
Procedure:
-
In a reaction vessel, combine bromobenzene, ethyl acrylate, palladium(II) acetate, and triethylamine in polyethylene glycol.
-
Heat the reaction mixture to 80°C for 8 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and cool to 0°C to precipitate the PEG.
-
The product can be isolated from the ether layer after workup.
-
The precipitated PEG and palladium catalyst can be recovered and reused for subsequent reactions.[3]
Caption: Heck reaction workflow with catalyst recycling.
Conclusion
This comparative guide demonstrates that this compound and its related higher glycol ethers are viable and often superior alternatives to conventional solvents in several key named reactions. In Grignard reactions, dithis compound offers enhanced stability and obviates the need for flammable co-solvents. In Suzuki-Miyaura and Heck couplings, ethylene glycol and polyethylene glycol can provide higher yields, faster reaction times, and improved selectivity under milder and more environmentally friendly conditions. For researchers and professionals in drug development, the adoption of these glycol ether solvents can lead to more efficient, safer, and greener synthetic processes.
References
Unveiling the Purity of a Versatile Solvent: An Analysis of Impurities in Commercial Ethylene Glycol Dibutyl Ether
For researchers, scientists, and drug development professionals, the purity of solvents is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive analysis of impurities found in commercial grades of Ethylene (B1197577) Glycol Dibutyl Ether (EGBE), a versatile solvent employed in a range of applications. We present a comparative look at its performance against a key alternative, supported by experimental data and detailed analytical protocols.
Ethylene glycol dibutyl ether, a high-boiling, colorless liquid with a mild odor, is valued for its excellent solvency for a wide array of resins, oils, and waxes. Its utility spans across industries, from coatings and inks to industrial cleaning formulations. However, the manufacturing process and subsequent storage can introduce impurities that may interfere with sensitive applications. Understanding the nature and typical levels of these impurities is paramount for ensuring the reliability and reproducibility of scientific research.
Common Impurities in Commercial EGBE
The primary route for synthesizing this compound involves the reaction of ethylene oxide with n-butanol. This process, while efficient, can lead to the formation of several byproducts and the presence of unreacted starting materials. The most common impurities found in commercial grades of EGBE are:
-
Dithis compound (DEGBE): Formed from the reaction of EGBE with another molecule of ethylene oxide, DEGBE is a common higher-boiling impurity.
-
n-Butanol: Residual unreacted starting material.
-
Ethylene Glycol: Can be present from the initial ethylene oxide reaction.
-
Water: Introduced during the manufacturing process or through atmospheric absorption.
-
Peroxides: Can form over time upon exposure to air and light, potentially initiating unwanted radical reactions.
The table below summarizes the typical impurities and their potential impact on various applications.
Quantitative Analysis of Impurities
Gas chromatography (GC) is the most prevalent and effective technique for the analysis of impurities in this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed for detection and quantification.
Table 1: Typical Impurities in Commercial Grades of this compound
| Impurity | Chemical Formula | Typical Concentration Range | Potential Impact on Experiments |
| Dithis compound | C12H26O3 | < 0.5% | Can alter the solvent's boiling point and viscosity. May act as an unwanted ligand or reactant in sensitive chemical syntheses. |
| n-Butanol | C4H10O | < 0.2% | Can participate in side reactions, particularly with acidic or basic compounds. May affect the solvency properties of the bulk material. |
| Ethylene Glycol | C2H6O2 | < 0.1% | Can interfere with water-sensitive reactions and may act as a nucleophile in certain synthetic steps. |
| Water | H2O | < 0.1% | Can hydrolyze sensitive reagents and quench reactions. A broad peak in NMR spectra can obscure signals from the analyte. |
| Peroxides | R-O-O-R' | Trace | Can initiate unwanted radical reactions, leading to product degradation or the formation of unexpected byproducts. |
Performance Comparison: this compound vs. Propylene (B89431) Glycol n-Butyl Ether
A common alternative to ethylene glycol ethers (E-series) are propylene glycol ethers (P-series), which are generally considered to have a more favorable toxicity profile.[1][2] Propylene glycol n-butyl ether (PGBE) is a direct counterpart to EGBE. The choice between these two solvents often depends on the specific application requirements, balancing performance with safety considerations.
Table 2: Performance Comparison of this compound (EGBE) and Propylene Glycol n-Butyl Ether (PGBE)
| Property | This compound (EGBE) | Propylene Glycol n-Butyl Ether (PGBE) | Key Considerations for Researchers |
| Solvency | Excellent for a wide range of polar and non-polar substances.[3] | Strong solvency, particularly for resins, oils, and greases.[4][5] | EGBE's broader solvency can be advantageous for complex formulations. |
| Boiling Point | ~204 °C | ~170 °C | The higher boiling point of EGBE provides a slower evaporation rate, which is beneficial for applications like coatings.[6] |
| Water Solubility | Low | Partially miscible | PGBE's partial water miscibility can be useful in certain cleaning formulations.[4] |
| Toxicity Profile | Ethylene glycol ethers are generally considered more toxic than their propylene glycol counterparts.[1][2] | Generally considered to have lower toxicity than E-series glycol ethers.[1] | For applications with potential for human exposure or in sensitive biological systems, PGBE is often the preferred choice. |
| Applications | High-boiling inert solvent, coatings, inks, extraction processes.[7] | Coatings, cleaners, inks, and as a chemical intermediate.[8][9] | Both are versatile, but PGBE is increasingly favored in formulations where reduced toxicity is a primary concern. |
Experimental Protocols
The following is a detailed methodology for the determination of impurities in this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Protocol 1: GC-FID Analysis of Impurities in this compound
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as acetone (B3395972) or dichloromethane.
-
Prepare a series of calibration standards for the expected impurities (e.g., dithis compound, n-butanol, ethylene glycol) in the same solvent.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the polar impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the calibration standards.
-
Quantify the concentration of each impurity by constructing a calibration curve from the peak areas of the standards.
Visualizing the Impurity Analysis Workflow
The logical flow of analyzing impurities in a commercial chemical product can be visualized to provide a clear overview of the process.
Caption: Workflow for the analysis of impurities in commercial chemical products.
Signaling Pathway of Impurity Impact in a Representative Chemical Synthesis
Impurities in solvents can significantly affect the outcome of a chemical reaction. The following diagram illustrates a hypothetical signaling pathway where an impurity (in this case, residual water) interferes with a Grignard reaction, a common application for ether solvents.
Caption: Impact of water impurity on a Grignard reaction.
References
- 1. cdph.ca.gov [cdph.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. PROPYLENE GLYCOL N-BUTYL ETHER - Ataman Kimya [atamanchemicals.com]
- 5. gadot.com [gadot.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lookchem.com [lookchem.com]
- 8. Propylene Glycol n-Butyl Ether Supplier | 5131-66-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. PNB 5131-66-8 PROPYLENE GLYCOL N-BUTYL ETHER - Blog [gpcchem.com]
Safety Operating Guide
Proper Disposal of Ethylene Glycol Dibutyl Ether: A Guide for Laboratory Professionals
Ethylene (B1197577) glycol dibutyl ether, a solvent commonly used in laboratory settings, requires careful management to ensure the safety of personnel and the protection of the environment. Adherence to proper disposal procedures is not only a matter of best practice but also a legal requirement, with regulations varying by location. This guide provides essential information on the safe handling and disposal of ethylene glycol dibutyl ether waste.
Waste Characterization and Regulatory Compliance
The first and most critical step in the disposal process is to determine if the waste is classified as hazardous.[1][2] While pure, unused this compound may not be classified as hazardous waste, it can become contaminated during laboratory use.[3] Contaminants such as heavy metals (e.g., lead, cadmium, chromium) or other hazardous substances can render the glycol ether waste hazardous under the Resource Conservation and Recovery Act (RCRA).[3]
It is the responsibility of the waste generator to accurately characterize the waste.[1] This may involve analytical testing or knowledge of the process that generated the waste. Always consult local, state, and federal regulations to ensure complete and accurate classification.[1][4][5]
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound waste, personnel should be equipped with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat or other protective clothing.[4][6][7] In case of spills or the potential for vapor exposure, respiratory protection may be necessary.[4]
-
Containerization:
-
Use only compatible and properly labeled containers for waste accumulation.[2][8] Containers should be in good condition, free of leaks, and kept securely closed when not in use.[3][4]
-
The container must be clearly marked with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the accumulation start date.[3]
-
Do not mix this compound waste with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][6]
-
The storage area should be cool and dry, and away from sources of ignition like heat, sparks, or open flames.[4][7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[2]
-
-
Disposal:
-
Never pour this compound down the drain or dispose of it in the regular trash. [2][3] Improper disposal can lead to environmental contamination and legal penalties.[3]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3] These professionals are trained to handle and transport chemical waste in accordance with all applicable regulations.
-
Recycling may be an option for uncontaminated or lightly contaminated this compound.[3][4] Consult with your waste disposal vendor to explore this possibility.
-
Safety and Handling Summary
| Precaution | Description | Citations |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, chemical-resistant gloves, and protective clothing. Use respiratory protection if ventilation is inadequate. | [4][6][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in tightly closed, compatible containers. | [3][4][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorates). | [1][4][9] |
| Spill Response | In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a suitable, labeled container for disposal. Ensure adequate ventilation and eliminate ignition sources. | [4][8][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. echemi.com [echemi.com]
- 7. ecolink.com [ecolink.com]
- 8. redox.com [redox.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Guide for Ethylene Glycol Dibutyl Ether
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethylene glycol dibutyl ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Chemical Safety and Properties
This compound is a colorless liquid with a slight odor.[1] While it is stable under normal conditions, it is crucial to be aware of its potential hazards to ensure safe handling.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 112-48-1 | [3] |
| EINECS Number | 203-976-8 | [3] |
| Flash Point | 85°C (185°F) C.C. | [1][4] |
| Boiling Point | 256°C | |
| Melting/Freezing Point | -69.1°C | [1] |
| Autoignition Temperature | 310°C (590°F) | [2] |
| Oral LD50 (Rat) | 3.25 g/kg | [4] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield.[2][4] | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Viton, Butyl rubber, Nitrile rubber).[6][7][8] | Prevents skin contact, as the substance can be absorbed through the skin and cause irritation.[1][4] |
| Body Protection | Solvent-resistant clothing or lab coat.[2][6] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[2] | Prevents inhalation of vapors, which can irritate the respiratory system.[4] |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is critical for laboratory safety.
Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][9]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[10]
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling.[6][9] Do not eat, drink, or smoke in areas where the chemical is used.[6]
-
Grounding : Use non-sparking tools and take precautionary measures against static discharge, as vapors may travel to an ignition source and flash back.[1][10]
-
Peroxide Formation : Be aware that this compound can form explosive peroxides over time.[1][6] Storage under a nitrogen blanket is recommended.[2] Opened containers should not be stored for more than 12 months.[9]
Storage Plan
-
Containers : Keep containers tightly closed when not in use.[2]
-
Location : Store in a cool, dry, well-ventilated area.[2][9]
-
Incompatibilities : Store separately from strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids.[1][6] Avoid contact with aluminum.[9]
Emergency and Disposal Plans
Proper emergency response and waste disposal are crucial to mitigate risks.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4][5] If irritation persists, seek medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with copious amounts of water.[4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion : Do NOT induce vomiting. Make the victim drink water (two glasses at most). Seek immediate medical attention.[10]
Spill Response Workflow
In the event of a spill, follow the procedure outlined in the diagram below.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
This compound waste must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is illegal and harmful to the environment.[11]
-
Collection : Collect waste in a designated, leak-proof, and clearly labeled container.[12] The label should read "Hazardous Waste" and include the chemical name.[11]
-
Segregation : Do not mix with other waste streams unless specifically permitted by your institution's waste management plan.[12]
-
Storage : Store waste containers in a secure, well-ventilated area, away from incompatible materials, while awaiting pickup.[7]
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][12] Empty containers may also need to be treated as hazardous waste as they can retain product residue.[2]
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. goglycolpros.com [goglycolpros.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
